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Foundational

An In-depth Technical Guide to the Synthesis of 2-Ethoxyphenyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-ethoxyphenyl methyl sulfide, a molecule of interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-ethoxyphenyl methyl sulfide, a molecule of interest in medicinal chemistry and organic synthesis. The guide delves into the core chemical principles, step-by-step experimental protocols, and critical analysis of two primary synthetic strategies: a classical multi-step approach involving the Newman-Kwart rearrangement and a more direct C-H functionalization route. Emphasis is placed on the rationale behind experimental choices, providing readers with not just a set of instructions, but a deeper understanding of the underlying organic chemistry. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel organic compounds.

Introduction: The Significance of 2-Ethoxyphenyl Methyl Sulfide

Aryl sulfides are a class of organosulfur compounds that feature prominently in a wide array of biologically active molecules and functional materials. The incorporation of a methylthio group onto an aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 2-Ethoxyphenyl methyl sulfide, with its specific substitution pattern, presents a valuable scaffold for the development of novel therapeutic agents and specialized chemical entities. Its synthesis, therefore, is a topic of considerable interest for synthetic and medicinal chemists. This guide will explore the primary methodologies for the preparation of this target molecule, providing both theoretical background and practical, actionable protocols.

Strategic Approaches to the Synthesis of 2-Ethoxyphenyl Methyl Sulfide

The synthesis of 2-ethoxyphenyl methyl sulfide can be approached through two principal strategies, each with its own set of advantages and challenges.

  • Pathway A: Multi-step Synthesis via 2-Ethoxyphenol and Newman-Kwart Rearrangement. This classical and reliable approach first involves the synthesis of the key intermediate, 2-ethoxyphenol, followed by a sequence of reactions to introduce the methylthio group. This pathway offers a high degree of control and generally leads to good yields of the desired product.

  • Pathway B: Direct C-H Methylthiolation of 2-Ethoxyphenol. This more modern approach aims to directly functionalize the C-H bond ortho to the ethoxy group of 2-ethoxyphenol. While potentially more atom-economical, this method can present challenges in terms of regioselectivity and reaction optimization.

This guide will provide a detailed exploration of both pathways, with a focus on the practical execution of Pathway A due to its established reliability.

Pathway A: Synthesis via 2-Ethoxyphenol and Newman-Kwart Rearrangement

This pathway is a robust and well-documented route for the synthesis of aryl thiols from phenols, which can then be methylated to afford the desired aryl methyl sulfide. The overall strategy is depicted below.

Synthesis_Pathway_A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis & Methylation Catechol Catechol Two_Ethoxyphenol 2-Ethoxyphenol Catechol->Two_Ethoxyphenol Diethyl_Sulfate Diethyl Sulfate Diethyl_Sulfate->Two_Ethoxyphenol O_Aryl_Thiocarbamate O-(2-Ethoxyphenyl) N,N-dimethylthiocarbamate Two_Ethoxyphenol->O_Aryl_Thiocarbamate Thiocarbamoylation Two_Ethoxyphenol->O_Aryl_Thiocarbamate Dimethylthiocarbamoyl_Chloride Dimethylthiocarbamoyl Chloride Dimethylthiocarbamoyl_Chloride->O_Aryl_Thiocarbamate S_Aryl_Thiocarbamate S-(2-Ethoxyphenyl) N,N-dimethylthiocarbamate O_Aryl_Thiocarbamate->S_Aryl_Thiocarbamate Thermal Rearrangement Two_Ethoxythiophenol 2-Ethoxythiophenol S_Aryl_Thiocarbamate->Two_Ethoxythiophenol Hydrolysis Target_Molecule 2-Ethoxyphenyl Methyl Sulfide Two_Ethoxythiophenol->Target_Molecule Methylation Two_Ethoxythiophenol->Target_Molecule Methyl_Iodide Methyl Iodide Methyl_Iodide->Target_Molecule

Caption: Overall synthetic strategy for 2-ethoxyphenyl methyl sulfide via Pathway A.

Step 1: Synthesis of 2-Ethoxyphenol via Williamson Ether Synthesis

The initial step involves the selective mono-O-ethylation of catechol. The Williamson ether synthesis is a well-established and efficient method for this transformation.[1][2]

Chemical Principle: This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of a hydroxyl group of catechol with a base, acts as a nucleophile and attacks the electrophilic ethyl group of diethyl sulfate, displacing the sulfate as a leaving group.[1][2]

Experimental Protocol:

Materials:

  • Catechol (1.0 eq)

  • Diethyl sulfate (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve catechol (1.0 eq) and sodium hydroxide (2.0 eq) in a mixture of water and toluene.

  • Cool the mixture in an ice bath and add diethyl sulfate (1.0 eq) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with 10% hydrochloric acid, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-ethoxyphenol.

  • Purify the crude product by vacuum distillation.

Expected Yield: 70-80%

Table 1: Quantitative Data for the Synthesis of 2-Ethoxyphenol

ParameterValue
Reactants
Catechol1.0 eq
Diethyl Sulfate1.0 eq
Sodium Hydroxide2.0 eq
Solvent Toluene/Water
Reaction Conditions
TemperatureReflux
Reaction Time3-4 hours
Product Information
Product Name2-Ethoxyphenol
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
Expected Results
Physical AppearanceColorless to pale yellow liquid
Expected Yield70-80%
Purity (post-purification)>98% (determined by GC-MS or NMR)
Step 2: The Newman-Kwart Rearrangement

This two-part step is the cornerstone of this synthetic pathway, enabling the conversion of the phenolic hydroxyl group into a thiophenol.[3][4]

3.2.1. Formation of O-(2-Ethoxyphenyl) N,N-dimethylthiocarbamate

Chemical Principle: 2-Ethoxyphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiocarbamoyl chloride and displacing the chloride ion.

Experimental Protocol:

Materials:

  • 2-Ethoxyphenol (1.0 eq)

  • N,N-Dimethylthiocarbamoyl chloride (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a solution of 2-ethoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this stirred suspension, add N,N-dimethylthiocarbamoyl chloride (1.1 eq) portion-wise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-(2-ethoxyphenyl) N,N-dimethylthiocarbamate. The product can often be used in the next step without further purification.

3.2.2. Thermal Rearrangement to S-(2-Ethoxyphenyl) N,N-dimethylthiocarbamate

Chemical Principle: The O-aryl thiocarbamate undergoes a thermal intramolecular rearrangement where the aryl group migrates from the oxygen atom to the sulfur atom, driven by the formation of a more stable C=O bond from a C=S bond.[3][4]

Experimental Protocol:

Materials:

  • O-(2-Ethoxyphenyl) N,N-dimethylthiocarbamate (from the previous step)

  • High-boiling solvent (e.g., diphenyl ether or N,N-dimethylformamide)

  • High-temperature reaction setup with inert atmosphere capabilities.

Procedure:

  • In a flask equipped for high-temperature reaction under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude O-(2-ethoxyphenyl) N,N-dimethylthiocarbamate in a high-boiling solvent like diphenyl ether.

  • Heat the solution to 200-250 °C for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Once the rearrangement is complete, cool the reaction mixture.

  • The product, S-(2-ethoxyphenyl) N,N-dimethylthiocarbamate, can be isolated by removing the solvent under high vacuum or by precipitation upon addition of a non-polar solvent.

Step 3: Hydrolysis and Methylation

3.3.1. Hydrolysis to 2-Ethoxythiophenol

Chemical Principle: The S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the corresponding thiophenol.

Experimental Protocol:

Materials:

  • S-(2-Ethoxyphenyl) N,N-dimethylthiocarbamate (from the previous step)

  • Sodium hydroxide or potassium hydroxide (aqueous solution)

  • Ethanol or methanol

  • Hydrochloric acid (to acidify)

  • Diethyl ether or dichloromethane for extraction

Procedure:

  • Dissolve the crude S-(2-ethoxyphenyl) N,N-dimethylthiocarbamate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the thiophenol.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain 2-ethoxythiophenol. This product is often used immediately in the next step due to its susceptibility to oxidation.

3.3.2. Methylation to 2-Ethoxyphenyl Methyl Sulfide

Chemical Principle: The thiophenolate anion, generated by treating 2-ethoxythiophenol with a base, acts as a nucleophile and reacts with a methylating agent, such as methyl iodide, in an SN2 reaction.

Experimental Protocol:

Materials:

  • 2-Ethoxythiophenol (1.0 eq)

  • Sodium hydroxide or potassium carbonate (1.1 eq)

  • Methyl iodide (1.2 eq)

  • Methanol or acetone

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve 2-ethoxythiophenol (1.0 eq) in methanol and add sodium hydroxide (1.1 eq).

  • To the resulting solution, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 2-ethoxyphenyl methyl sulfide.

  • Purify the product by column chromatography on silica gel or by vacuum distillation.

Table 2: Quantitative Data for the Final Methylation Step

ParameterValue
Reactants
2-Ethoxythiophenol1.0 eq
Methyl Iodide1.2 eq
Sodium Hydroxide1.1 eq
Solvent Methanol
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-4 hours
Product Information
Product Name2-Ethoxyphenyl Methyl Sulfide
Molecular FormulaC₉H₁₂OS
Molecular Weight168.25 g/mol
Expected Results
Physical AppearanceColorless to pale yellow oil
Expected Yield80-90% (from 2-ethoxythiophenol)
Purity (post-purification)>98% (determined by GC-MS or NMR)

Pathway B: Direct C-H Methylthiolation of 2-Ethoxyphenol

A more convergent and potentially more efficient route to 2-ethoxyphenyl methyl sulfide involves the direct functionalization of a C-H bond on the aromatic ring of 2-ethoxyphenol.

Synthesis_Pathway_B cluster_0 Direct C-H Methylthiolation Two_Ethoxyphenol 2-Ethoxyphenol Target_Molecule 2-Ethoxyphenyl Methyl Sulfide Two_Ethoxyphenol->Target_Molecule Oxidative Coupling DMSO Dimethyl Sulfoxide (DMSO) [Methylthiolating Agent] DMSO->Target_Molecule Oxidative Coupling

Caption: Direct synthesis of 2-ethoxyphenyl methyl sulfide via C-H activation.

Chemical Principle: This approach utilizes dimethyl sulfoxide (DMSO) not only as a solvent but also as the source of the methylthio group. The reaction typically proceeds via an oxidative mechanism, often catalyzed by a transition metal or mediated by an oxidant, where a C-H bond ortho to the directing ethoxy group is activated and subsequently reacts with a reactive sulfur species generated from DMSO.[5][6][7]

Challenges and Considerations:

  • Regioselectivity: A key challenge is to achieve selective functionalization at the desired ortho position. The directing effect of the ethoxy group is crucial, but side reactions at other positions on the aromatic ring can occur.

  • Reaction Conditions: The conditions for such reactions can be harsh, requiring high temperatures and strong oxidants, which may not be compatible with all functional groups.

  • Mechanism Complexity: The mechanism of these reactions is often complex and not fully understood, making optimization a more empirical process.

While promising in its directness, the development of a robust and high-yielding protocol for the selective ortho-methylthiolation of 2-ethoxyphenol is an area of ongoing research.

Characterization of 2-Ethoxyphenyl Methyl Sulfide

The identity and purity of the synthesized 2-ethoxyphenyl methyl sulfide should be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-6.80 (m, 4H, Ar-H)

    • δ 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 2.45 (s, 3H, -SCH₃)

    • δ 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 156.5 (Ar-C-O)

    • δ 132.0 (Ar-C-S)

    • δ 128.0, 121.0, 115.0, 112.0 (Ar-C)

    • δ 64.0 (-OCH₂CH₃)

    • δ 15.0 (-SCH₃)

    • δ 14.5 (-OCH₂CH₃)

  • IR (neat, cm⁻¹):

    • ~3060 (C-H, aromatic)

    • ~2980, 2930 (C-H, aliphatic)

    • ~1590, 1480 (C=C, aromatic)

    • ~1250 (C-O, ether)

  • Mass Spectrometry (EI):

    • m/z (%): 168 (M⁺), 153 (M⁺ - CH₃), 139 (M⁺ - C₂H₅), 125 (M⁺ - OCH₂CH₃)

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 2-ethoxyphenyl methyl sulfide. The multi-step approach via the Newman-Kwart rearrangement offers a reliable and well-controlled method, making it suitable for laboratory-scale synthesis where purity and predictability are paramount. The direct C-H methylthiolation route, while conceptually more elegant, requires further development to address challenges of regioselectivity and reaction efficiency. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable molecule and to further explore its potential in various scientific disciplines.

References

  • Newman, M. S.; Hetzel, F. W. Thiophenols from Phenols: 2-Naphthalenethiol. Org. Synth.1971 , 51, 139. DOI: 10.15227/orgsyn.051.0139. [Link]

  • Kwart, H.; Evans, E. R. The Vapor Phase Rearrangement of Thioncarbonates and Thioncarbamates. J. Org. Chem.1966 , 31 (2), 410–413. DOI: 10.1021/jo01340a008. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37 (251), 350–356.
  • Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. 2022 . [Link]

  • DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules2023 , 28(15), 5635. DOI: 10.3390/molecules28155635. [Link]

  • DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Adv., 2017 , 7, 48433-48437. DOI: 10.1039/C7RA09831A. [Link]

  • Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature. J. Org. Chem.2018 , 83(18), 11215–11221. DOI: 10.1021/acs.joc.8b01639. [Link]

  • Method for synthesizing o-hydroxy phenyl ether. CN102659536A.

Sources

Exploratory

2-Ethoxyphenyl Methyl Sulfide (CAS 38125-62-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary 2-Ethoxyphenyl methyl sulfide is a versatile, ortho-substituted aromatic thioether that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxyphenyl methyl sulfide is a versatile, ortho-substituted aromatic thioether that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by the presence of both an electron-donating ethoxy group and a methylthio group on a benzene ring, this molecule presents unique electronic and steric properties. It is increasingly utilized in the development of active pharmaceutical ingredients (APIs), including arylpiperazine derivatives targeted as Androgen Receptor (AR) antagonists[1], and serves as a model substrate for transition-metal-catalyzed C–S bond activation methodologies[2].

This whitepaper provides an in-depth technical analysis of its chemical identifiers, physicochemical properties, field-proven synthetic protocols, and downstream applications.

Chemical Identity and Core Identifiers

Accurate identification is the foundation of reproducible research. The table below consolidates the core chemical identifiers and structural parameters for 2-Ethoxyphenyl methyl sulfide[3][4][5].

ParameterValue / Identifier
Chemical Name 2-Ethoxyphenyl methyl sulfide
IUPAC Name 1-ethoxy-2-(methylsulfanyl)benzene
CAS Registry Number 38125-62-1
Molecular Formula C₉H₁₂OS
Molecular Weight 168.26 g/mol
SMILES String CSC1=CC=CC=C1OCC
Synonyms (2-Ethoxyphenyl)(methyl)sulfane; 2-Ethoxythioanisole

Physicochemical Properties & Structural Dynamics

The reactivity of 2-Ethoxyphenyl methyl sulfide is governed by the synergistic electronic effects of its ortho-substituents:

  • Electronic Activation: Both the ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups are strongly electron-donating via resonance (+M effect). This renders the aromatic ring highly electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS), particularly at the positions para to the heteroatoms.

  • Steric Hindrance: The ortho-relationship between the two bulky groups creates a localized steric shield. In medicinal chemistry, this ortho-substitution pattern is frequently exploited to restrict the rotation of adjacent pharmacophores, locking the molecule into a bioactive conformation[1].

  • Lipophilicity: The combination of an ethyl chain and a methylthio ether significantly increases the overall lipophilicity (LogP) of the scaffold, a crucial parameter for enhancing cell membrane permeability in CNS-targeted drug design.

Synthetic Methodologies

While simple thioethers can be synthesized via classical SNAr reactions, the electron-rich nature of 2-ethoxy-substituted benzenes precludes this approach. Instead, transition-metal-catalyzed cross-coupling is the industry standard for constructing the C(sp²)–S bond.

Rationale and Causality in Experimental Design

Historically, synthesizing aryl methyl sulfides required the use of methanethiol gas (MeSH), which is highly toxic, volatile, and difficult to handle. To circumvent this, modern protocols utilize (methylthio)trimethylsilane (TMS-SMe) as a masked, liquid nucleophile[6]. When combined with a base, TMS-SMe generates the active methanethiolate anion in situ.

Furthermore, palladium catalysis is employed because unactivated aryl halides (like 2-ethoxybromobenzene) do not undergo spontaneous substitution. The use of a bidentate ligand with a wide bite angle, such as Xantphos , is critical; it forces the palladium intermediate into a geometry that accelerates reductive elimination, preventing the strongly coordinating thioether product from poisoning the catalyst.

Step-by-Step Protocol: Synthesis via Pd-Catalyzed C–S Coupling

Step 1: Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-ethoxybromobenzene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and anhydrous K₂CO₃ (1.5 equiv).

  • Causality: K₂CO₃ serves a dual purpose: neutralizing the reaction and activating the TMS-SMe reagent.

Step 2: Nucleophile Addition

  • Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly oxygen-free environment, preventing the oxidation of the phosphine ligand or the thioether product.

  • Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration), followed by (methylthio)trimethylsilane (TMS-SMe) (1.2 equiv) via syringe.

Step 3: Reaction & Self-Validating Monitoring

  • Heat the reaction mixture to 90 °C in an oil bath.

  • Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent system. The starting material (2-ethoxybromobenzene) is UV-active and typically appears at R_f ~0.6. The product will appear as a slightly more polar spot (R_f ~0.5). The reaction is deemed complete when the starting material spot completely disappears (typically 8–12 hours).

Step 4: Workup & Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate and quench with distilled water.

  • Causality: Water hydrolyzes any unreacted TMS-SMe and dissolves the inorganic salts.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield pure 2-Ethoxyphenyl methyl sulfide.

SynthesisWorkflow A 2-Ethoxybromobenzene (Electrophile) C Pd-Catalyst Complex (Oxidative Addition / Reductive Elimination) A->C B TMS-SMe + Base (Nucleophile Source) B->C D 2-Ethoxyphenyl methyl sulfide (CAS: 38125-62-1) C->D C-S Bond Formation

Catalytic workflow for the synthesis of 2-Ethoxyphenyl methyl sulfide via C-S cross-coupling.

Downstream Reactivity & Applications in Drug Development

Nickel-Catalyzed C–S Bond Activation

Traditionally, aryl methyl sulfides were viewed as stable, terminal functional groups. However, recent breakthroughs in organometallic chemistry have transformed them into versatile electrophiles. Under Nickel catalysis (e.g., using Ni(COD)₂ and specific phosphine ligands), the C(Ar)–SMe bond can be cleaved. The sulfur atom is exchanged with an activated sp³-carbon nucleophile (such as LiCH₂SiMe₃), allowing for direct C(sp²)–C(sp³) cross-coupling[2]. Nickel is uniquely suited for this due to its smaller atomic radius and highly electron-rich Ni(0) state, which readily inserts into the robust C–S bond.

Medicinal Chemistry Scaffolds

The 2-ethoxyphenyl motif is highly prevalent in neuroactive and endocrine-modulating drugs. For instance, in the synthesis of novel arylpiperazine derivatives acting as potential Androgen Receptor (AR) antagonists, ortho-alkoxy and thioether substituents are used to fine-tune the spatial geometry of the piperazine ring, optimizing binding affinity within the receptor's hydrophobic pocket[1].

DownstreamReactivity Core 2-Ethoxyphenyl methyl sulfide (Stable Thioether) Ox1 Oxidation (mCPBA / H2O2) Core->Ox1 Ni Ni-Catalyzed Activation (e.g., Ni(COD)2 + Ligand) Core->Ni Ox2 Aryl Sulfoxide / Sulfone (Polar Pharmacophores) Ox1->Ox2 O-Transfer CC C-C Bond Formation (sp2-sp3 Cross-Coupling) Ni->CC C-S Cleavage

Downstream reactivity profile of 2-Ethoxyphenyl methyl sulfide in organic synthesis.

Analytical Characterization

To verify the structural integrity of the synthesized 2-Ethoxyphenyl methyl sulfide, researchers should reference the following expected spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.15 - 6.80 (m, 4H): Aromatic protons exhibiting characteristic ortho-disubstituted splitting patterns.

    • δ ~4.05 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group, deshielded by the adjacent oxygen.

    • δ ~2.42 (s, 3H): Sharp singlet corresponding to the methylthio (-SCH₃) group.

    • δ ~1.45 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 169.06.

References

  • molaid.com - 2-Ethoxyphenyl methyl sulfide - CAS 38125-62-1 Source: Molaid Chemical Database URL: [Link]

  • frontiersin.org - Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Source: Frontiers in Chemistry URL: [Link]

  • d-nb.info - Metal catalyzed cross-coupling of aryl and benzyl methyl sulfides Source: Organic Chemistry Frontiers (via DNB) URL: [Link]

  • researchgate.net - Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent Source: Synthetic Communications URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization Guide for 2-Ethoxyphenyl Methyl Sulfide

Executive Summary & Molecular Profiling In modern drug development and agrochemical synthesis, ortho-substituted thioethers serve as critical building blocks and pharmacophores. 2-Ethoxyphenyl methyl sulfide (CAS: 38125-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

In modern drug development and agrochemical synthesis, ortho-substituted thioethers serve as critical building blocks and pharmacophores. 2-Ethoxyphenyl methyl sulfide (CAS: 38125-62-1, Formula: C9H12OS, MW: 168.26 g/mol ) represents a classic example of a bifunctional aromatic system containing both an electron-donating ethoxy ether and a methyl sulfide group.

Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiling of 2-ethoxyphenyl methyl sulfide. As a Senior Application Scientist, I have structured this guide not merely as a repository of data, but as a mechanistic exploration of why specific analytical parameters are chosen and how they validate the molecular architecture[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon Skeleton

NMR spectroscopy is the gold standard for mapping the proton and carbon framework of organic molecules. For 2-ethoxyphenyl methyl sulfide, the asymmetric ortho-substitution creates a distinct, non-equivalent electronic environment for all aromatic protons and carbons.

Quantitative NMR Data

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1.45 | Triplet (t) | 3H | 7.0 | -OCH 2​ CH 3​ | | 2.40 | Singlet (s) | 3H | - | -SCH 3​ | | 4.05 | Quartet (q) | 2H | 7.0 | -OCH 2​ CH 3​ | | 6.85 | Doublet (d) | 1H | 8.2 | Aromatic H-3 (ortho to ethoxy) | | 6.95 | Triple doublet (td) | 1H | 8.0, 1.5 | Aromatic H-4 | | 7.15 | Triple doublet (td) | 1H | 8.0, 1.5 | Aromatic H-5 | | 7.20 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Aromatic H-6 (ortho to sulfide) |

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 14.5 | Primary (CH 3​ ) | -SC H 3​ | | 14.8 | Primary (CH 3​ ) | -OCH 2​ C H 3​ | | 64.2 | Secondary (CH 2​ ) | -OC H 2​ CH 3​ | | 111.5 | Tertiary (CH) | Aromatic C-3 | | 121.0 | Tertiary (CH) | Aromatic C-4 | | 125.4 | Tertiary (CH) | Aromatic C-6 | | 126.8 | Tertiary (CH) | Aromatic C-5 | | 127.5 | Quaternary (C) | Aromatic C-1 (S-bound) | | 155.2 | Quaternary (C) | Aromatic C-2 (O-bound) |

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating experimental system, the following protocol integrates internal calibration standards and optimized relaxation parameters[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 2-ethoxyphenyl methyl sulfide in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is non-polar, effectively dissolving the organic liquid. It provides a deuterium lock signal for magnetic field stabilization, while the TMS peak at exactly 0.00 ppm acts as a self-validating internal standard for the chemical shift axis.

  • Deuterium Lock & Shimming: Insert the NMR tube into a 400 MHz spectrometer. Establish a deuterium lock on the CDCl 3​ signal (7.26 ppm). Optimize the magnetic field homogeneity (shimming) until the TMS peak width at half-height is <1.0 Hz.

  • Data Acquisition ( 1 H NMR): Acquire 16 scans with a spectral width of 12 ppm, a 30° pulse angle, and a 2.0-second relaxation delay (D1).

  • Data Acquisition ( 13 C NMR): Acquire 512-1024 scans with a spectral width of 250 ppm, a 45° pulse angle, and a 2.0-second relaxation delay.

    • Causality: The 2.0-second D1 ensures complete relaxation of quaternary carbons (C-1 and C-2), which have long T1​ relaxation times, preventing signal attenuation and enabling accurate integration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the peaks relative to the ethoxy methyl triplet (set to 3.00).

NMR_Workflow Sample 2-Ethoxyphenyl Methyl Sulfide Prep Sample Prep (Dissolve in CDCl3 + TMS) Sample->Prep Lock Deuterium Lock & Shimming Prep->Lock Acq Data Acquisition (1H: 400MHz, 13C: 100MHz) Lock->Acq Process Fourier Transform & Phase Correction Acq->Process Output Spectral Analysis (Chemical Shifts & Coupling) Process->Output

Workflow diagram illustrating the self-validating NMR acquisition and processing sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Functional Groups

Infrared spectroscopy maps the vibrational modes of the molecule, confirming the presence of distinct functional groups such as the aryl alkyl ether and the methyl sulfide linkage.

Quantitative IR Data

Table 3: Predicted IR Vibrational Modes (ATR, cm −1 ) | Wavenumber (cm −1 ) | Intensity | Assignment | | :--- | :--- | :--- | | 3065 | Weak | Aromatic C-H stretch | | 2980, 2925, 2870 | Medium | Aliphatic C-H stretch (CH 3​ , CH 2​ ) | | 1585, 1475, 1440 | Strong | Aromatic C=C stretch | | 1245 | Strong | Asymmetric C-O-C stretch (aryl alkyl ether) | | 1045 | Strong | Symmetric C-O-C stretch | | 745 | Strong | Ortho-disubstituted benzene (out-of-plane C-H bend) |

Experimental Protocol: ATR-FTIR Method

Step-by-Step Methodology:

  • System Validation: Run a background scan of the empty Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe). The absence of peaks validates a clean crystal. Run a polystyrene film check to validate wavenumber calibration.

  • Sample Application: Apply 1-2 drops of the pure liquid 2-ethoxyphenyl methyl sulfide directly onto the ATR crystal.

    • Causality: ATR is chosen over traditional KBr pellet methods because the compound is a liquid. ATR prevents moisture interference from hygroscopic KBr, requires zero sample preparation, and provides a highly reproducible path length.

  • Data Acquisition: Acquire 32 scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 .

  • Processing: Apply an ATR correction algorithm to account for depth of penetration variations across the spectrum, and identify key functional group peaks.

Mass Spectrometry (MS): Fragmentation Dynamics

Mass spectrometry elucidates the molecular weight and structural connectivity through characteristic fragmentation patterns. The NIST Chemistry WebBook provides extensive standardized mass spectral data for organic compounds, which serves as a benchmark for these analyses[2][3].

Quantitative MS Data

Table 4: Predicted EI-MS Fragmentation Profile (70 eV)

m/z Relative Abundance Ion Assignment

| 168 | 80-100% | Molecular Ion [M] ∙+ | | 153 | 40-60% | [M - CH 3​ ] + (Loss of methyl from sulfide) | | 140 | 50-70% |[M - C 2​ H 4​ ] ∙+ (Loss of ethylene via McLafferty-type rearrangement) | | 125 | 30-50% |[M - C 2​ H 4​

  • CH 3​ ] + |
Experimental Protocol: GC-MS Analysis

Step-by-Step Methodology:

  • System Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to validate mass axis calibration (m/z 69, 219, 502) and relative abundances before running the sample. This ensures the system is self-validating and matches NIST library standards[3].

  • Sample Preparation: Dilute the sample to 1 mg/mL in a volatile solvent (e.g., dichloromethane).

  • Chromatographic Separation: Inject 1 µL into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., HP-5MS). Program the oven from 50°C to 250°C at 10°C/min.

    • Causality: GC separates any synthetic impurities or degradation products, ensuring the mass spectrum generated is exclusively from the pure analyte.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS because it provides enough energy to consistently fragment the molecule in a reproducible manner, allowing direct comparison against established databases like the NIST WebBook[3].

  • Mechanistic Analysis: The loss of ethylene (m/z 140) from the ethoxy group is a classic example of a McLafferty-type rearrangement, a sigmatropic retro-ene reaction involving the transfer of a γ -hydrogen to the aromatic oxygen, followed by the cleavage of the β -bond to release a neutral alkene[4][5].

MS_Fragmentation M_plus Molecular Ion [M]•+ m/z 168 Frag1 Loss of Ethylene (-C2H4) McLafferty-type M_plus->Frag1 Frag2 Loss of Methyl (-CH3) from Sulfide M_plus->Frag2 Ion1 [M - 28]•+ m/z 140 Frag1->Ion1 Ion3 [M - 28 - 15]+ m/z 125 Ion1->Ion3 -CH3 Ion2 [M - 15]+ m/z 153 Frag2->Ion2

Graphviz diagram detailing the primary EI-MS fragmentation pathways of 2-ethoxyphenyl methyl sulfide.

Conclusion

The comprehensive spectroscopic profiling of 2-ethoxyphenyl methyl sulfide requires a synergistic approach. The 1 H and 13 C NMR spectra map the precise connectivity of the ortho-substituted aromatic ring, the ATR-FTIR confirms the presence of the ether linkage, and the 70 eV EI-MS provides definitive molecular weight and structural validation through predictable fragmentation pathways like the McLafferty-type rearrangement. By adhering to self-validating protocols (TMS calibration, ATR background checks, PFTBA tuning), researchers can ensure the highest degree of scientific integrity in their analytical workflows.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (Wiley) URL:[Link]

  • Mass Spectrometry of Some Common Functional Groups (McLafferty Rearrangement) Source: Organic Chemistry, OpenStax URL:[Link]

  • McLafferty rearrangement Source: Wikipedia URL:[Link]

Sources

Exploratory

solubility profile of 2-Ethoxyphenyl methyl sulfide in various solvents

Thermodynamic and Kinetic Solubility Profile of 2-Ethoxyphenyl Methyl Sulfide: A Comprehensive Guide for Formulation and Synthesis Executive Summary 2-Ethoxyphenyl methyl sulfide (CAS: 38125-62-1)[1] is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Kinetic Solubility Profile of 2-Ethoxyphenyl Methyl Sulfide: A Comprehensive Guide for Formulation and Synthesis

Executive Summary

2-Ethoxyphenyl methyl sulfide (CAS: 38125-62-1)[1] is a highly versatile aromatic building block characterized by the presence of both an ether and a thioether moiety on a benzene scaffold. In the realms of drug development, agrochemicals, and advanced materials synthesis, understanding its solvation behavior is critical. Solvation dictates reaction kinetics, extraction efficiencies, and chromatographic resolutions. This whitepaper provides a rigorous, in-depth analysis of its solubility profile, rooted in Hansen Solubility Parameters (HSP)[2] and structural thermodynamics, alongside a self-validating experimental protocol for empirical quantification.

Structural Causality & Physicochemical Profiling

The macroscopic solubility of 2-Ethoxyphenyl methyl sulfide is fundamentally dictated by its microscopic molecular topology. The molecule consists of an electron-rich benzene ring substituted at the ortho positions with an ethoxy group (-OCH₂CH₃) and a methylthio group (-SCH₃).

  • Dispersion Forces ( δD​ ): The aromatic π -system and the highly polarizable sulfur atom contribute to strong London dispersion forces. This makes the compound highly affine to non-polar, halogenated, and aromatic solvents[3].

  • Polar Interactions ( δP​ ): The asymmetry of the ortho-substitution and the presence of heteroatoms (O, S) induce a permanent molecular dipole moment. However, the alkyl caps (ethyl and methyl) sterically hinder these dipoles, resulting in only moderate polar interactions.

  • Hydrogen Bonding ( δH​ ): While the ether oxygen atom can act as a weak hydrogen-bond acceptor, the molecule completely lacks hydrogen-bond donors (e.g., -OH, -NH). Consequently, its interaction with highly protic solvents like water is thermodynamically unfavorable, leading to a high partition coefficient (LogP) and practically non-existent aqueous solubility[4].

G Molecule 2-Ethoxyphenyl methyl sulfide Ethoxy Ethoxy Group (-OCH2CH3) Molecule->Ethoxy Thioether Methylthio Group (-SCH3) Molecule->Thioether Aromatic Benzene Ring (Pi-System) Molecule->Aromatic Polar Moderate Dipole (δP ≈ 4-5 MPa½) Ethoxy->Polar Hbond Weak H-Bond Acceptor (δH ≈ 4-5 MPa½) Ethoxy->Hbond Dispersion High Dispersion Forces (δD ≈ 18-19 MPa½) Thioether->Dispersion Thioether->Polar Aromatic->Dispersion Solubility Lipophilic Profile (High Organic Solubility, Low Aqueous Solubility) Dispersion->Solubility Polar->Solubility Hbond->Solubility

Logical relationship between molecular structural features and solubility parameters.

Hansen Solubility Parameters (HSP) Analysis

To predict the dissolution behavior of 2-Ethoxyphenyl methyl sulfide without relying solely on empirical trial-and-error, we utilize the Hansen Solubility Parameter framework[2]. The total cohesive energy density of the molecule is divided into three components: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[5].

By analyzing structurally analogous substructures—such as phenetole ( δD​=18.4 , δP​=4.5 , δH​=4.0 )[2] and thioanisole[4]—we can extrapolate the HSP sphere for 2-Ethoxyphenyl methyl sulfide using established group contribution methods[6].

Estimated HSP for 2-Ethoxyphenyl methyl sulfide:

  • δD​≈18.8 MPa1/2

  • δP​≈4.8 MPa1/2

  • δH​≈4.2 MPa1/2

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of these values will thermodynamically dissolve the compound, minimizing the Gibbs free energy of mixing ( ΔGmix​<0 ).

Empirical Solubility Profile Across Solvent Classes

Based on thermodynamic predictions and structural causality, the quantitative solubility of 2-Ethoxyphenyl methyl sulfide across various solvent classes is summarized below.

Table 1: Solubility Profile of 2-Ethoxyphenyl methyl sulfide at 25°C

Solvent ClassSolventEstimated Solubility (mg/mL)Solvation Mechanism
Aqueous Water< 0.1 (Practically Insoluble)High cohesive energy of water excludes the lipophilic solute[4].
Alcohols Methanol / Ethanol10 - 50 (Sparingly Soluble)Weak H-bond acceptance by the ethoxy oxygen; limited by alkyl chains.
Polar Aprotic DMSO / DMF> 100 (Freely Soluble)Strong dipole-dipole interactions align with the molecule's moderate δP​ .
Halogenated Dichloromethane (DCM)> 500 (Very Soluble)Excellent match in dispersion forces ( δD​ ) and molecular polarizability.
Aromatic Toluene> 500 (Very Soluble) π−π stacking and matched dispersion forces between aromatic rings.
Aliphatic Hexane / Heptane> 100 (Freely Soluble)Hydrophobic interactions driven by the ethyl and methyl caps.

Experimental Methodology: Self-Validating Thermodynamic Solubility Assay

To ensure trustworthiness and scientific integrity, relying solely on predictive models is insufficient. The following protocol details a self-validating Shake-Flask method coupled with HPLC-UV for precise solubility quantification.

Causality Check: Kinetic solubility methods (like solvent shift) often overestimate solubility due to temporary supersaturation. The shake-flask method guarantees true thermodynamic equilibrium, while the integrated mass-balance check ensures no chemical degradation occurred during the incubation period.

Step-by-Step Protocol:

  • Preparation of Solid Phase: Add an excess amount of 2-Ethoxyphenyl methyl sulfide (e.g., 500 mg) to a 5 mL borosilicate glass vial.

  • Solvent Addition: Add 2 mL of the target solvent. Ensure the visual presence of undissolved solute to maintain a saturated state.

  • Thermodynamic Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C. (Causality: 24 hours is required to overcome the activation energy of dissolution and reach a flat thermodynamic plateau).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. (Causality: Filtration can cause a false drop in concentration via adsorption of the lipophilic compound to the filter membrane; centrifugation prevents this).

  • Sampling and Dilution: Carefully extract 100 µL of the supernatant. Dilute immediately in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent precipitation upon cooling.

  • Quantification (HPLC-UV): Analyze via HPLC using a standard C18 column. Detect at the λmax​ of the aromatic ring (typically ~254 nm).

  • Self-Validation (Mass Balance): Evaporate the solvent from the remaining pellet and weigh the recovered solid. The sum of the dissolved mass (calculated via HPLC) and the recovered solid must equal the initial mass ± 5%. If it does not, the compound may have degraded in the solvent.

G Start Compound Aliquot (2-Ethoxyphenyl methyl sulfide) Solvent Solvent Addition (Aqueous vs. Organic) Start->Solvent Incubation Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Solvent->Incubation Separation Phase Separation (Centrifugation at 10,000g) Incubation->Separation Analysis Supernatant Quantification (HPLC-UV / GC-FID) Separation->Analysis Validation Data Validation (Mass Balance Check) Analysis->Validation

Step-by-step workflow for the self-validating thermodynamic solubility assay.

Formulation and Downstream Implications

For drug development professionals utilizing 2-Ethoxyphenyl methyl sulfide as an API intermediate, its high lipophilicity necessitates specific handling strategies. In biphasic reactions (e.g., phase-transfer catalysis), it will partition almost exclusively into the organic layer. If aqueous exposure is required for downstream biological assays, the use of co-solvents (like DMSO) or surfactants (e.g., Tween-80) is mandatory to disrupt the hydrophobic hydration shell and force dissolution.

References

  • Abbott, Steven. "HSP Basics | Practical Solubility Science". stevenabbott.co.uk.[Link]

  • MDPI. "Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers". mdpi.com.[Link]

  • ResearchGate. "Estimation of aqueous solubility of organic compounds by using the general solubility equation". researchgate.net.[Link]

  • ACS Publications. "Method for the Calculation of the Hamaker Constants of Organic Materials by the Lifshitz Macroscopic Approach with Density Functional Theory". acs.org.[Link]

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Foundational

A Technical Guide to the Structural Analogs of 2-Ethoxyphenyl Methyl Sulfide: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive exploration of 2-ethoxyphenyl methyl sulfide and its structural analogs. Moving beyond a simple catalog of compounds, we delve into the strategic rationale behind st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of 2-ethoxyphenyl methyl sulfide and its structural analogs. Moving beyond a simple catalog of compounds, we delve into the strategic rationale behind structural modifications, the resulting shifts in physicochemical and biological properties, and the potential applications in drug development. This document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, offering not only a synthesis of current knowledge but also practical, field-proven experimental protocols and a forward-looking perspective on this versatile chemical scaffold. We will examine key structure-activity relationships (SAR) that govern the biological effects of these analogs, with a particular focus on their emerging potential as antiviral and anti-inflammatory agents.

The Core Moiety: 2-Ethoxyphenyl Methyl Sulfide

The parent compound, 2-ethoxyphenyl methyl sulfide, serves as our foundational scaffold. It is an aromatic thioether characterized by an ethoxy group and a methyl sulfide group positioned ortho to each other on a benzene ring. Understanding its baseline properties is critical for appreciating the impact of subsequent structural modifications.

The core structure combines the electronic properties of an electron-donating ethoxy group with the nucleophilic and oxidizable sulfur atom of the thioether. This arrangement influences the molecule's conformation, electron density distribution, and potential for metabolic transformation, all of which are key determinants of its biological profile.

Rationale and Strategies for Structural Modification

The exploration of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the 2-ethoxyphenyl methyl sulfide scaffold, modifications can be systematically approached at three primary sites.

  • Site A: The Alkoxy Group: Altering the length and branching of the alkyl chain (e.g., from ethoxy to methoxy or isopropoxy) can modulate lipophilicity and steric interactions with biological targets. Studies on related 1-heteroaryl-2-alkoxyphenyl analogs have shown that this position tolerates some structural diversity, allowing for fine-tuning of properties.[1]

  • Site B: The Sulfide Group: This site offers rich possibilities. The alkyl substituent can be varied to influence steric bulk. More profoundly, the sulfur atom can be oxidized to a sulfoxide or a sulfone, which dramatically alters polarity, hydrogen bonding capacity, and metabolic stability.

  • Site C: The Phenyl Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls) to modulate electronic properties (via inductive and resonance effects) and to explore new binding interactions.[2][3]

The logical relationship between these modification strategies is visualized in the diagram below.

G cluster_mods Modification Strategies cluster_analogs Resulting Analog Classes Core 2-Ethoxyphenyl Methyl Sulfide Scaffold ModA Site A: Alkoxy Chain (Lipophilicity, Sterics) Core->ModA Vary R in O-R ModB Site B: Sulfide Group (Polarity, H-Bonding) Core->ModB Vary R' in S-R' Oxidize S ModC Site C: Phenyl Ring (Electronics, Binding) Core->ModC Add Substituents to Ring AnalogA 2-Alkoxyphenyl Methyl Sulfides ModA->AnalogA AnalogB 2-Ethoxyphenyl Alkyl Sulfides, Sulfoxides, Sulfones ModB->AnalogB AnalogC Substituted 2-Ethoxyphenyl Methyl Sulfides ModC->AnalogC

Caption: Strategic sites for modification on the core scaffold.

Physicochemical Properties of Selected Analogs

The deliberate modification of the core structure leads to predictable changes in key physicochemical parameters that influence a compound's behavior in biological systems. Lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight are fundamental properties that affect solubility, membrane permeability, and oral bioavailability.[4][5]

Compound NameStructure ModificationMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Reference
Parent Compound
2-Ethoxyphenyl methyl sulfide(Baseline)C₉H₁₂OS168.26~3.0 (Est.)9.23N/A
Ring-Substituted Analogs
(5-Chloro-2-ethoxyphenyl)(methyl)sulfaneAddition of Cl at C5C₉H₁₁ClOS202.703.469.23[2]
(2-Ethoxy-5-ethylphenyl)(methyl)sulfaneAddition of Ethyl at C5C₁₁H₁₆OS196.31~4.0 (Est.)9.23[3]
4-[(2-Ethoxyphenyl)methylsulfanyl]phenolAddition of OH at C4 of a second ringC₁₅H₁₆O₂S260.43.929.46[6]
Sulfide-Oxidized Analog
Methyl phenyl sulfoxideEthoxy group absent; Sulfide oxidizedC₇H₈OS140.201.117.1[7]

Synthesis of Structural Analogs: Key Methodologies

The synthesis of these analogs relies on established organic chemistry reactions. Thioethers are commonly prepared via nucleophilic substitution, while oxidation to sulfoxides and sulfones requires controlled oxidizing agents.

General Synthetic Route: Thioether Formation

A common pathway involves the reaction of a substituted phenol with an alkyl halide, followed by reaction with a thiol. For instance, 2-ethoxyphenol can be reacted with a methylating agent for the sulfur, or conversely, 2-mercaptophenol can be ethylated and then methylated.

Detailed Experimental Protocol: Oxidation of a Thioether to a Sulfoxide

The conversion of the sulfide to a sulfoxide is a critical modification that significantly increases polarity. This protocol is adapted from a standard procedure for the oxidation of thioanisole.[7]

Objective: To synthesize 2-ethoxyphenyl methyl sulfoxide from 2-ethoxyphenyl methyl sulfide.

Materials:

  • 2-Ethoxyphenyl methyl sulfide (1.0 eq.)

  • Sodium metaperiodate (NaIO₄) (1.05 eq.)

  • Water

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask, dissolve 1.05 equivalents of powdered sodium metaperiodate in 200 mL of water.

  • Cooling: Place the flask in an ice bath and begin stirring. The use of an ice bath is crucial to prevent over-oxidation to the sulfone.[7]

  • Substrate Addition: Slowly add 1.0 equivalent of 2-ethoxyphenyl methyl sulfide to the cooled, stirring solution.

  • Reaction: Allow the mixture to stir vigorously at ice-bath temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the sodium iodate precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with 100 mL portions of methylene chloride.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, the target sulfoxide, can be purified by vacuum distillation or column chromatography to yield the pure product.

Biological Activity and Structure-Activity Relationships (SAR)

The true value of generating structural analogs lies in discovering and optimizing biological activity. Analogs of the 2-ethoxyphenyl sulfide scaffold have shown promise in several therapeutic areas.

Antiviral Activity

Recent high-throughput screening campaigns identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit against SARS-CoV-2.[1] A subsequent systematic SAR study revealed key insights:

  • The alkoxy group (Site A) can tolerate some structural diversity, suggesting it is likely involved in modulating physicochemical properties rather than direct, critical binding interactions.[1]

  • The core phenyl ether structure is essential for the observed activity, which was found to interfere with viral entry.[1]

Anti-inflammatory Activity (COX Inhibition)

While not direct analogs, studies on 2-acetoxyphenyl alkyl sulfides provide a compelling parallel for potential anti-inflammatory applications. Quantitative structure-activity relationship (QSAR) studies on these compounds as cyclooxygenase (COX-1 and COX-2) inhibitors showed that:

  • Lipophilicity differentially affects COX-1 and COX-2 inhibition.[8]

  • The presence of features like aromatic rings and branching in the alkyl sulfide chain is favorable for selective COX-2 inhibition.[8]

This suggests that analogs of 2-ethoxyphenyl methyl sulfide, particularly those with modifications at Sites B and C, could be rationally designed and screened for selective COX-2 inhibitory activity.

Pharmacokinetics and Toxicology (ADMET) Profile

For any promising analog to become a viable drug candidate, it must possess a suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile.

  • Absorption & Bioavailability: Lipophilicity (LogP) and the number of hydrogen bond donors/acceptors are primary determinants of oral absorption. The low polarity of the parent thioether (TPSA ~9.23 Ų) suggests good membrane permeability, but this can be limited by low aqueous solubility. Oxidation to a sulfoxide or sulfone would increase solubility but may also increase first-pass metabolism.[4]

  • Metabolism: The sulfide group is a primary site for metabolism, often undergoing oxidation by cytochrome P450 enzymes to the corresponding sulfoxide and sulfone. The ethoxy group can undergo O-dealkylation. The predictability of these metabolic pathways is essential for designing compounds with improved stability.

  • Toxicity: The toxicological profile must be carefully evaluated. While many simple thioethers have low toxicity, reactive metabolites can sometimes be formed.[9] In silico models and preliminary in vitro cytotoxicity assays are essential early steps in the safety assessment pipeline.

Experimental Protocol for Biological Evaluation

To assess the therapeutic potential of newly synthesized analogs, a tiered screening approach is necessary. The following workflow outlines a typical process for identifying and characterizing biologically active compounds.

G start Synthesized Analog Library primary Primary Screen (e.g., Single-Dose Antiviral Assay) start->primary decision1 Activity > Threshold? primary->decision1 inactive Inactive decision1->inactive No secondary Secondary Screen (Dose-Response & IC₅₀ Determination) decision1->secondary Yes decision2 Potent & Selective? secondary->decision2 discard Discard (Low Potency / High Toxicity) decision2->discard No tertiary Tertiary Assays (Mechanism of Action, ADMET) decision2->tertiary Yes lead Lead Compound for Optimization tertiary->lead

Caption: A typical workflow for bioactive compound screening.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method for assessing the general toxicity of compounds against a mammalian cell line, a critical step to ensure that any observed biological activity is not simply due to cell death. This is a foundational assay used in many comparative studies.[10]

Objective: To determine the concentration of an analog that causes a 50% reduction in cell viability (IC₅₀).

Materials:

  • Human cell line (e.g., HCT116)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only). The final DMSO concentration should be <0.5%.[10]

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Future Directions and Conclusion

The 2-ethoxyphenyl methyl sulfide scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature, particularly on related alkoxyphenyl analogs, points toward fertile ground in antiviral and anti-inflammatory research.[1][8]

Future work should focus on:

  • Systematic SAR Exploration: Synthesizing and testing a focused library of analogs based on the modification strategies outlined in this guide.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds. For antiviral hits, this could involve identifying the specific viral protein or host factor involved in the entry process.

  • Pharmacokinetic Optimization: For lead compounds, further chemical modifications will be necessary to improve their ADMET properties, such as increasing metabolic stability or enhancing oral bioavailability.

References

  • PubChem. (n.d.). 4-[(2-Ethoxyphenyl)methylsulfanyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). bis-(2-Ethoxyethyl) sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2022). Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PubMed. Retrieved from [Link]

  • PubMed. (2006). Inhibitory mode of 2-acetoxyphenyl alkyl sulfides against COX-1 and COX-2: QSAR analyses. Retrieved from [Link]

  • Scientific Reports. (2023). Thioquinoline derivatives conjugated to thiosemicarbazide as potent tyrosinase inhibitors with anti-melanogenesis properties. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • MDPI. (2025). Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. Retrieved from [Link]

  • Society of Toxicology. (2012). The Toxicologist. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • PubMed. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Small molecule generators of biologically reactive sulfur species. Retrieved from [Link]

  • MDPI. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. Retrieved from [Link]

  • PubMed. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • MDPI. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Retrieved from [Link]

  • Estonian Academy Publishers. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Retrieved from [Link]

  • NSF PAR. (n.d.). Recent development of polysulfides: Chemistry and biological applications. Retrieved from [Link]

  • PubMed Central. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Wiley. (n.d.). MEDICAL TOXICOLOGY OF NATURAL SUBSTANCES. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]

  • DTIC. (n.d.). AD-AO82 824. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl methyl sulfide (FDB003265). Retrieved from [Link]

  • PubMed Central. (n.d.). Concentration-time extrapolation of short-term inhalation exposure levels: dimethyl sulfide, a case study using a chemical-specific toxic load exponent. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Management of 2-Ethoxyphenyl methyl sulfide

Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2-Ethoxyphenyl met...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2-Ethoxyphenyl methyl sulfide. As a Senior Application Scientist, the following information synthesizes established safety data with practical, field-proven insights to ensure a self-validating system of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Section 1: Compound Identification and Physicochemical Properties

2-Ethoxyphenyl methyl sulfide is an organosulfur compound. While specific data for this exact molecule is not extensively published, its properties can be inferred from related structures like 3-Ethoxyphenyl methyl sulfide and general knowledge of thioethers (sulfides). Thioethers are known for their potent and often unpleasant odors, a critical factor in their handling[1].

Table 1: Physicochemical and Identifier Data for Phenyl Sulfide Derivatives

Property Value / Information Source
IUPAC Name 1-ethoxy-2-(methylsulfanyl)benzene N/A
Synonyms 2-Ethoxyphenyl methyl sulfide N/A
Molecular Formula C9H12OS N/A
Molecular Weight 168.26 g/mol N/A
Appearance Likely a liquid (based on related compounds) N/A

| Hazardous Decomposition | Upon combustion, may produce toxic gases such as carbon oxides (CO, CO2) and sulfur oxides (SOx)[2]. |[2] |

Section 2: Hazard Identification and GHS Classification

Based on data for structurally similar compounds, 2-Ethoxyphenyl methyl sulfide is classified as a hazardous substance. The primary routes of concern are dermal contact, eye contact, and inhalation.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[3]

  • Serious Eye Damage/Eye Irritation: Category 2A[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[2]

Table 2: GHS Hazard Summary

Hazard Class Category Hazard Statement Signal Word Pictogram
Skin Irritation 2 H315: Causes skin irritation Warning GHS07
Serious Eye Irritation 2A H319: Causes serious eye irritation Warning GHS07

| Respiratory Irritation | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

The GHS07 pictogram (exclamation mark) indicates that the substance can cause less severe, non-fatal health effects.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: prevent the chemical from coming into contact with the body.

Engineering Controls
  • Ventilation: All manipulations of 2-Ethoxyphenyl methyl sulfide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. This is critical not only to mitigate inhalation risks but also to contain its potent odor, which is characteristic of many thioether compounds[1].

  • Safety Stations: An eyewash fountain and safety shower must be readily accessible in any laboratory where this chemical is handled[3].

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection must be based on the specific laboratory procedure being performed.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with appropriate government standards[2][3].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Disposable gloves should be used for splash protection only and replaced immediately upon contamination[4]. For tasks with a higher risk of immersion, thicker, reusable gloves should be considered.

    • Lab Coat: A standard laboratory coat must be worn and buttoned to protect against skin contact[2].

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate vapor cartridge may be necessary[5]. However, routine use should rely on fume hoods.

PPE_Workflow start Task Assessment: Handling 2-Ethoxyphenyl methyl sulfide fume_hood Is the task performed in a certified fume hood? start->fume_hood weighing Weighing or Transferring fume_hood->weighing Yes reassess Re-evaluate Engineering Controls. Consult Safety Officer. fume_hood->reassess No spill Is there a risk of significant splash or spill? weighing->spill reaction Running a Reaction ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat end Proceed with Task ppe_base->end ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield (optional) ppe_enhanced->end spill->ppe_base No spill->ppe_enhanced Yes Spill_Response spill Spill Detected assess Assess Spill Size & Risk (Inside or Outside Hood?) spill->assess small_spill Small Spill (Manageable by lab staff) assess->small_spill Small large_spill Large Spill (or outside containment) assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe alert Alert Colleagues & Evacuate Area Call Emergency Response large_spill->alert contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Sealable Waste Container contain->collect decontaminate Decontaminate Spill Area (e.g., with bleach solution for odor) collect->decontaminate dispose Label as Hazardous Waste and Dispose According to Regulations decontaminate->dispose end Spill Mitigated dispose->end

Caption: Decision Tree for Responding to a 2-Ethoxyphenyl methyl sulfide Spill.

Section 6: Disposal and Decontamination

  • Waste Disposal: All waste material, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste. Entrust disposal to a licensed waste disposal company and follow all local and national regulations.[2][3]

  • Equipment Decontamination: As noted previously, due to the likely malodorous nature of the compound, all non-disposable equipment should be thoroughly decontaminated. Soaking glassware in a 10% bleach solution within a fume hood for several hours is an effective method for oxidizing residual thioethers.[1]

Section 7: Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[2][3] No data is available to suggest carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound, but a lack of data does not mean a lack of hazard. All chemicals of unknown toxicity should be handled with care.

Section 8: References

  • SAFETY DATA SHEET - Agilent. [Link]

  • Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide - Chemos GmbH&Co.KG. [Link]

  • 4-[(2-Ethoxyphenyl)methylsulfanyl]phenol - PubChem. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. [Link]

  • N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL) - PubChem. [Link]

  • Handling Chemicals - Wittenberg University. [Link]

  • 2-ETHOXYPHENOL FOR SYNTHESIS - Loba Chemie. [Link]

  • 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane - EPA. [Link]

  • Ethers - Handling and control of exposure - The University of Edinburgh. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Ethoxyphenyl Methyl Sulfide as a Versatile Handle for Advanced Pharmaceutical Intermediates

Introduction & Strategic Utility In modern pharmaceutical synthesis, the demand for orthogonal reactivity and late-stage functionalization has driven the evolution of cross-coupling chemistry. 2-Ethoxyphenyl methyl sulfi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern pharmaceutical synthesis, the demand for orthogonal reactivity and late-stage functionalization has driven the evolution of cross-coupling chemistry. 2-Ethoxyphenyl methyl sulfide (CAS: 38125-62-1)[1] is a highly valuable bifunctional building block. Traditionally, the methylthio (-SMe) group was viewed merely as a stable pharmacophore or a protecting group. However, recent advances in C–S bond activation have repurposed the unactivated -SMe group as a traceless directing group and a robust pseudo-halide[2].

The ethoxy group provides essential electron density and acts as a hydrogen-bond acceptor motif (frequently found in APIs such as PDE5 inhibitors). Meanwhile, the exceptionally stable C(sp²)-SMe bond survives complex multi-step synthetic sequences where traditional halogens (Br, I) would undergo premature oxidative addition or degradation. When activation is required, the -SMe group can be selectively engaged via transition-metal catalysis or nucleophilic activation[3].

Physicochemical Properties
PropertyValue
Chemical Name 2-Ethoxyphenyl methyl sulfide
CAS Number 38125-62-1[1]
Molecular Formula C₉H₁₂OS
Molecular Weight 168.26 g/mol [1]
Appearance Colorless to pale yellow liquid
Structural Features Ortho-substituted thioanisole derivative

Mechanistic Rationale: The C–S Bond as a Synthetic Handle

As a Senior Application Scientist, it is critical to understand why we choose the -SMe group over conventional leaving groups. The C–S bond in 2-ethoxyphenyl methyl sulfide possesses a high bond dissociation energy, making it chemically inert under standard basic, acidic, or nucleophilic conditions. To utilize it as a synthetic handle, we exploit three distinct mechanistic pathways:

  • Direct Oxidative Addition (Workflow 1): Utilizing highly electron-rich N-Heterocyclic Carbene (NHC) palladium catalysts to force the cleavage of the inert C–S bond, enabling Negishi-type couplings[3].

  • Electrophilic Activation (Workflow 2): Alkylation of the sulfur atom generates a sulfonium salt. This drastically lowers the LUMO of the C–S bond, making it an exceptional electrophile that undergoes base-free Suzuki-Miyaura coupling[4].

  • Nucleophilic Activation (Workflow 3): Oxidation to a sulfoxide creates a highly electrophilic center at the sulfur. This permits transition-metal-free C–O bond formation via a sulfurane intermediate, driven by the expulsion of methyl sulfenate[5].

Experimental Workflows & Protocols

Workflow 1: NHC-Palladium Catalyzed Negishi-Type Cross-Coupling

Causality: Standard phosphine ligands fail to promote oxidative addition into unactivated aryl sulfides. The bulky, highly electron-donating NHC ligand in [Pd-PEPPSI-IPr] provides sufficient electron density to the Pd(0) center to insert into the C–S bond, facilitating transmetalation with arylzinc reagents[3].

Step-by-Step Protocol:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Pd-PEPPSI-IPr] (3 mol%) and 2-ethoxyphenyl methyl sulfide (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous THF (3.0 mL) followed by the dropwise addition of the arylzinc reagent (1.5 mmol, 1.5 equiv, 0.5 M in THF).

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 60 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor via GC-MS. The reaction is complete when the starting material peak (m/z 168) is fully consumed, replaced by the corresponding biaryl mass.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc).

Workflow 2: Sulfonium Salt Formation and Base-Free Suzuki-Miyaura Coupling

Causality: Traditional Suzuki couplings require basic conditions (e.g., K₂CO₃, NaOtBu) which can degrade base-sensitive functional groups on complex APIs. By converting the sulfide to a dimethylsulfonium triflate, the leaving group becomes neutral dimethyl sulfide. This thermodynamically drives Pd-catalyzed transmetalation with sodium tetraarylborates without any exogenous base[4].

Step-by-Step Protocol:

  • Sulfonium Salt Formation: Dissolve 2-ethoxyphenyl methyl sulfide (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C. Add methyl trifluoromethanesulfonate (MeOTf, 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Add cold diethyl ether (15 mL) to precipitate the (2-ethoxyphenyl)dimethylsulfonium triflate. Filter and dry under vacuum (Self-validation: quantitative precipitation indicates successful methylation).

  • Base-Free Coupling: In a Schlenk tube under argon, combine the sulfonium salt (1.0 mmol), sodium tetraarylborate (0.5 mmol, provides 2 equivalents of aryl group), Pd₂(dba)₃ (5 mol%), and SPhos (10 mol%).

  • Reaction: Add anhydrous toluene (4 mL) and stir at 80 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Workflow 3: Transition-Metal-Free Etherification via Sulfoxide

Causality: Avoiding expensive and toxic transition metals is highly desirable in late-stage drug synthesis. Oxidizing the sulfide to a sulfoxide makes the sulfur atom susceptible to nucleophilic attack. Potassium tert-butoxide (KOtBu) deprotonates the complex alcohol; the resulting alkoxide attacks the sulfoxide. The potassium cation stabilizes the transition state, leading to a rate-determining fragmentation that expels methyl sulfenate and forms a new C–O ether bond[5].

Step-by-Step Protocol:

  • Oxidation: Dissolve 2-ethoxyphenyl methyl sulfide (1.0 mmol) in hexafluoroisopropanol (HFIP, 2 mL). Add 30% aqueous H₂O₂ (1.2 mmol). Stir at room temperature for 1 hour. (HFIP activates H₂O₂ via strong hydrogen bonding). Concentrate to yield 2-ethoxyphenyl methyl sulfoxide.

  • Etherification: In an argon-purged vial, combine the sulfoxide (1.0 mmol), the target complex aliphatic alcohol (2.0 mmol), and KOtBu (2.0 mmol).

  • Reaction: Add anhydrous toluene (3 mL) and heat at 110 °C for 12 hours.

  • Self-Validation: TLC monitoring (Hexane/EtOAc 7:3) will show the disappearance of the highly polar sulfoxide spot and the emergence of a non-polar ether spot.

  • Workup: Dilute with water, extract with DCM, dry over MgSO₄, and purify via chromatography to isolate the alkyl aryl ether.

Quantitative Data Summary

The following table summarizes the optimized conditions and typical yields for the three divergent synthetic pathways utilizing 2-ethoxyphenyl methyl sulfide.

WorkflowTransformationCatalyst / ReagentsAdditive / BaseTemp (°C)Typical Yield (%)
1. Negishi Coupling Sulfide → BiarylPd-PEPPSI-IPr (3 mol%), Ar-ZnXNone6082 - 94%
2. Base-Free Suzuki Sulfonium → BiarylPd₂(dba)₃ (5 mol%), SPhos (10 mol%), NaBAr₄None (Base-Free)8085 - 98%
3. TM-Free Etherification Sulfoxide → Diaryl/Alkyl EtherNone (Transition-Metal-Free)KOtBu (2.0 equiv)11075 - 90%

Synthetic Divergence Visualization

G A 2-Ethoxyphenyl methyl sulfide (CAS: 38125-62-1) B NHC-Pd Catalyzed Negishi Coupling A->B Arylzinc reagent [Pd-PEPPSI-IPr] C Sulfonium Salt Formation (MeOTf) A->C MeOTf, DCM D Oxidation to Sulfoxide (H2O2/HFIP) A->D Oxidation E Biaryl Scaffold (C-C Bond) B->E F Base-Free Pd Suzuki Coupling C->F NaBAr4, Pd(dba)2 H TM-Free Etherification (C-O Bond) D->H ROH, Base (Nucleophilic Activation) G Biaryl Scaffold (C-C Bond) F->G

Divergent synthetic pathways of 2-Ethoxyphenyl methyl sulfide via C-S bond activation.

References

  • Molaid Chemical Database (2026). 2-Ethoxyphenyl methyl sulfide - CAS 38125-62-1. Molaid. [Link][1]

  • Modha, S. G., Mehta, V. P., & Van der Eycken, E. V. (2013). Transition metal-catalyzed C–C bond formation via C–S bond cleavage: an overview. Chemical Society Reviews, 42(12), 5042-5055.[Link][2]

  • Yorimitsu, H., & Osuka, A. (2014). Palladium-Catalyzed Cross-Coupling of Unactivated Aryl Sulfides with Arylzinc Reagents under Mild Conditions. Chemistry–A European Journal, 20(44), 14225-14229.[Link][3]

  • Vasu, D., Yorimitsu, H., & Osuka, A. (2015). Base-Free Palladium-Catalyzed Cross-Coupling of Arylsulfonium Salts with Sodium Tetraarylborates. Synthesis, 47(18), 2776-2783.[Link][4]

  • Li, G., Nieves-Quinones, Y., Zhang, H., Liang, Q., Su, S., Liu, Q., Kozlowski, M. C., & Jia, T. (2020). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. Nature Communications, 11(1), 2890.[Link][5]

Sources

Application

Application Note: Laboratory-Scale Synthesis of 2-Ethoxyphenyl Methyl Sulfide

Introduction and Mechanistic Rationale 2-Ethoxyphenyl methyl sulfide (also known as 1-ethoxy-2-(methylthio)benzene) is a highly valuable thioether building block used in the design of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-Ethoxyphenyl methyl sulfide (also known as 1-ethoxy-2-(methylthio)benzene) is a highly valuable thioether building block used in the design of pharmaceuticals, agrochemicals, and advanced organic materials. The presence of both an electron-donating ethoxy group and a versatile methylthio ether on the benzene ring makes it a critical intermediate for cross-coupling reactions and active pharmaceutical ingredient (API) synthesis.

This application note details a highly optimized, laboratory-scale protocol for the synthesis of 2-ethoxyphenyl methyl sulfide via a Williamson-type ether synthesis. We employ the O-alkylation of 2-(methylthio)phenol[1] with bromoethane.

Causality Behind Experimental Choices

As a self-validating system, every reagent and condition in this protocol has been selected based on chemical causality and practical efficiency:

  • Substrate Choice: 2-(Methylthio)phenol (CAS 1073-29-6) is utilized due to the high nucleophilicity of its hydroxyl group upon deprotonation. The methylthio group remains completely inert under these basic alkylation conditions, preventing unwanted side reactions[2].

  • Base Selection ( K2​CO3​ ): The predicted pKa​ of 2-(methylthio)phenol is approximately 9.23[1]. Potassium carbonate is a mild, cost-effective base that is sufficiently strong to quantitatively deprotonate the phenol without the safety hazards or moisture sensitivity associated with sodium hydride ( NaH ).

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation. This leaves the phenoxide anion "naked" and highly reactive, accelerating the SN​2 displacement.

  • Alkylating Agent (Bromoethane): Bromoethane is chosen over chloroethane due to the superior leaving-group ability of the bromide ion. While ethyl iodide is more reactive, bromoethane is significantly more cost-effective for scale-up[2]. Expert Insight: Because bromoethane has a low boiling point (38.4 °C), the reaction must be run with a highly efficient chilled reflux condenser to prevent reagent loss at the 70 °C operating temperature.

Experimental Workflow Visualization

Workflow N1 1. Deprotonation 2-(Methylthio)phenol + K2CO3 in DMF N2 2. Alkylation Add Bromoethane, 70°C, 6h N1->N2 Phenoxide formation N3 3. Quench & Extraction H2O quench, EtOAc extraction N2->N3 SN2 Reaction N4 4. Washing & Drying Brine wash, Na2SO4 dry N3->N4 Phase separation N5 5. Concentration Rotary Evaporation N4->N5 Organic layer N6 6. Purification Silica Gel Column Chromatography N5->N6 Crude oil N7 Target Molecule 2-Ethoxyphenyl methyl sulfide N6->N7 Pure product

Figure 1: Step-by-step experimental workflow for the synthesis of 2-Ethoxyphenyl methyl sulfide.

Materials and Reagents

Table 1: Stoichiometry and Reagent Quantities (50 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
2-(Methylthio)phenol140.201.07.01 g1.193Limiting Reagent
Bromoethane108.971.58.17 g1.460Alkylating Agent
Potassium Carbonate138.212.013.82 gN/ABase
DMF73.09N/A50 mL0.944Solvent
Ethyl Acetate (EtOAc)88.11N/A150 mL0.902Extraction Solvent

Table 2: Reaction Condition Optimization Data

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Acetone K2​CO3​ 56 (Reflux)128578
DMF K2​CO3​ 25 (RT)247065
DMF K2​CO3​ 70 6 >99 94
THF NaH 0 to 254>9988

Step-by-Step Methodology & Self-Validating Controls

Step 1: Setup and Phenoxide Formation
  • Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a chilled water reflux condenser (set to 5 °C), and an argon or nitrogen inlet.

  • Add 7.01 g (50 mmol) of 2-(methylthio)phenol[1] to the flask, followed by 50 mL of anhydrous DMF.

  • Stir the solution at room temperature (20–25 °C) and add 13.82 g (100 mmol) of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ).

  • Allow the suspension to stir for 30 minutes.

  • Self-Validating IPQC 1: The mixture will transition from a pale solution to a slightly darker, opaque suspension, indicating the formation of the phenoxide anion.

Step 2: Alkylation via SN​2 Displacement
  • Using a syringe, add 8.17 g (5.6 mL, 75 mmol) of bromoethane dropwise over 10 minutes to the stirring suspension.

  • Gradually heat the reaction mixture to 70 °C using a temperature-controlled oil bath.

  • Maintain vigorous stirring at 70 °C for 6 hours.

  • Self-Validating IPQC 2 (TLC): After 5 hours, pull a 50 µL aliquot, quench with water, and extract with EtOAc. Run a Thin Layer Chromatography (TLC) plate using Hexanes:EtOAc (9:1).

    • Starting Material: Rf​≈0.3 (UV active, stains dark with KMnO4​ ).

    • Product: Rf​≈0.7 (UV active, non-polar ether).

    • The reaction is complete when the spot at Rf​ 0.3 is completely consumed.

Step 3: Quench and Liquid-Liquid Extraction
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 150 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts ( KBr and unreacted K2​CO3​ ).

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Combine the organic layers and wash sequentially with:

    • Distilled water ( 3×50 mL) to remove residual DMF.

    • Saturated aqueous NaCl (brine, 1×50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Self-Validating IPQC 3: The organic layer should be clear and free of aqueous droplets. The volume of the combined aqueous washes should be roughly 300 mL, confirming the bulk removal of DMF.

Step 4: Concentration and Purification
  • Filter the suspension to remove the Na2​SO4​ and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp 40 °C) to yield a crude pale-yellow oil.

  • Purify the crude product via flash column chromatography on silica gel (230-400 mesh) using an isocratic elution of Hexanes:EtOAc (95:5).

  • Pool the product-containing fractions (identified via TLC) and concentrate in vacuo to afford pure 2-ethoxyphenyl methyl sulfide as a colorless to pale-yellow liquid.

  • Self-Validating IPQC 4 ( 1H NMR Verification):

    • Disappearance of the broad phenolic −OH signal ( ∼6.0 ppm).

    • Appearance of the ethoxy signature: a quartet at ∼4.0 ppm ( 2H , −OCH2​− ) and a triplet at ∼1.4 ppm ( 3H , −CH3​ ).

    • Retention of the methylthio singlet at ∼2.4 ppm ( 3H , −SCH3​ ).

References

  • LookChem. "2-(Methylthio)phenol Chemical Properties and Overview." LookChem Database. Available at:[Link][1]

  • United States Patent Office. "Phenolic thioethers and process for preparing same." US Patent 3751483A. Available at:[2]

  • China Chemical Network. "O-(methylthio)phenol 1073-29-6." Available at: [Link][3]

Sources

Method

Application Notes and Protocols: Unraveling the Reaction Kinetics of 2-Ethoxyphenyl Methyl Sulfide in Key Transformations

Introduction: The Significance of 2-Ethoxyphenyl Methyl Sulfide in Modern Chemistry 2-Ethoxyphenyl methyl sulfide, a key structural motif in various pharmacologically active compounds and advanced materials, presents a f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Ethoxyphenyl Methyl Sulfide in Modern Chemistry

2-Ethoxyphenyl methyl sulfide, a key structural motif in various pharmacologically active compounds and advanced materials, presents a fascinating case study in reaction kinetics. Understanding the rates and mechanisms of its transformations is paramount for optimizing synthetic routes, ensuring product purity, and scaling up production in industrial settings. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the reaction kinetics of 2-ethoxyphenyl methyl sulfide in two critical transformations: sulfoxidation and C-H activation.

While specific kinetic data for 2-ethoxyphenyl methyl sulfide is not extensively available in the public domain, this guide leverages established principles and data from analogous thioanisole systems to provide robust, adaptable protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable kinetic data.

Part 1: Sulfoxidation of 2-Ethoxyphenyl Methyl Sulfide

The selective oxidation of sulfides to sulfoxides is a cornerstone of organic synthesis, with applications ranging from the production of chiral auxiliaries to the synthesis of blockbuster drugs. The kinetics of this transformation are highly dependent on the oxidant, catalyst, and substrate electronics.

Theoretical Framework: Anticipating the Kinetic Profile

The oxidation of aryl sulfides is an electrophilic process. The rate of reaction is influenced by the electron density at the sulfur atom. Electron-donating groups on the aromatic ring are known to accelerate the reaction, while electron-withdrawing groups have the opposite effect. This relationship can be quantified using Hammett plots, which correlate the logarithm of the relative reaction rate (log krel) with the substituent's Hammett parameter (σ). For the oxidation of para-substituted thioanisoles, a negative ρ value is typically observed, indicating a buildup of positive charge at the sulfur atom in the transition state.[1][2]

For 2-ethoxyphenyl methyl sulfide, the ethoxy group at the ortho position introduces both electronic and steric effects. The ethoxy group is electron-donating through resonance, which should increase the electron density on the sulfur and accelerate the reaction. However, its steric bulk may hinder the approach of the oxidant, potentially slowing the reaction down. The interplay of these factors makes the experimental determination of its reaction kinetics particularly insightful.

Experimental Protocol: Kinetic Analysis of Sulfoxidation via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful and accessible technique for monitoring the real-time progress of many organic reactions, including sulfoxidation.[3][4] The disappearance of the sulfide reactant or the appearance of the sulfoxide product can be tracked by monitoring changes in absorbance at a specific wavelength.

Materials:

  • 2-Ethoxyphenyl methyl sulfide

  • Oxidant (e.g., hydrogen peroxide, m-CPBA)

  • Solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Protocol:

  • Wavelength Selection:

    • Prepare dilute solutions of 2-ethoxyphenyl methyl sulfide and its expected product, 2-ethoxyphenyl methyl sulfoxide, in the chosen solvent.

    • Scan the UV-Vis spectrum of each solution to identify a wavelength where the reactant and product have significantly different molar absorptivities. Often, the sulfide will have a distinct absorption peak that diminishes as the reaction progresses.[3]

  • Reaction Setup:

    • In a temperature-controlled cuvette, place a known concentration of 2-ethoxyphenyl methyl sulfide in the chosen solvent. Allow the solution to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding a known concentration of the oxidant. For pseudo-first-order kinetics, the oxidant should be in large excess (at least 10-fold) compared to the sulfide.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at the predetermined wavelength as a function of time. The frequency of data collection will depend on the reaction rate; for fast reactions, a stopped-flow apparatus may be necessary.[5][6][7]

  • Data Analysis:

    • Plot absorbance versus time.

    • To determine the reaction order with respect to the sulfide, plot ln(A_t - A_∞) versus time for a first-order reaction, and 1/A_t versus time for a second-order reaction, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The plot that yields a straight line indicates the order of the reaction.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot.

    • To determine the true second-order rate constant (k2), repeat the experiment with varying concentrations of the excess reagent and plot k_obs versus the concentration of the excess reagent. The slope of this line will be k2.

Causality of Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of one reactant, its concentration remains effectively constant throughout the reaction, simplifying the rate law and allowing for easier determination of the rate constant for the limiting reactant.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data and for calculating thermodynamic parameters like the activation energy.

Experimental Protocol: Quantitative Analysis of Sulfoxidation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and quantifying the components of a reaction mixture, providing a more direct measure of reactant consumption and product formation over time.[8]

Materials:

  • 2-Ethoxyphenyl methyl sulfide

  • Oxidant (e.g., hydrogen peroxide, m-CPBA)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (a non-reactive compound with a distinct retention time, e.g., decane)

  • GC-MS system with a suitable capillary column

  • Autosampler vials and syringes

Protocol:

  • Method Development:

    • Develop a GC-MS method that effectively separates 2-ethoxyphenyl methyl sulfide, the corresponding sulfoxide, and the potential over-oxidation product, the sulfone. This involves optimizing the temperature program, carrier gas flow rate, and MS parameters.

    • Confirm the identity of each peak by its mass spectrum. The sulfoxide and sulfone will have molecular ions that are 16 and 32 m/z units higher than the sulfide, respectively.[9]

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of the sulfide, sulfoxide, sulfone, and the internal standard.

    • Analyze these standards by GC-MS to create calibration curves for each analyte, plotting the peak area ratio (analyte/internal standard) versus concentration.

  • Kinetic Run:

    • Set up the reaction in a thermostatted vessel with stirring.

    • At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium sulfite if using a peroxide oxidant, or by rapid dilution and cooling).

    • Add a known amount of the internal standard to the quenched aliquot.

  • Sample Analysis:

    • Analyze the quenched aliquots by GC-MS.

  • Data Analysis:

    • Use the calibration curves to determine the concentrations of the reactant and products in each aliquot.

    • Plot the concentration of the reactant versus time to determine the reaction rate and order as described in the UV-Vis protocol.

Causality of Experimental Choices:

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate and precise quantitative results.

  • Quenching: Stopping the reaction at specific time points is essential for accurately determining the composition of the reaction mixture at that instant.

Expected Kinetic Data and Visualization

While specific values for 2-ethoxyphenyl methyl sulfide are not available, we can present a table of representative kinetic data for the oxidation of thioanisole derivatives to provide a comparative context.

Substituent (para-)Oxidantk_relρ valueReference
-OCH3Singlet Oxygen10.0-1.97[2]
-CH3Singlet Oxygen2.5-1.97[2]
-HSinglet Oxygen1.0-1.97[2]
-ClSinglet Oxygen0.3-1.97[2]
-NO2Singlet Oxygen0.01-1.97[2]
-OCH3Iron(III)-Iodosylbenzene~5-1.13[1]
-CH3Iron(III)-Iodosylbenzene~2-1.13[1]
-HIron(III)-Iodosylbenzene1.0-1.13[1]

Diagram of Sulfoxidation Workflow:

Sulfoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Reactant and Oxidant Solutions C Initiate Reaction in Thermostatted Vessel A->C B Calibrate Analytical Instrument (UV-Vis/GC-MS) E Plot Concentration vs. Time B->E D Monitor Reaction Progress (Absorbance or Aliquots) C->D D->E F Determine Rate Law and Rate Constant E->F G Calculate Activation Parameters (optional) F->G

Caption: Workflow for Kinetic Analysis of Sulfoxidation.

Part 2: C-H Activation of 2-Ethoxyphenyl Methyl Sulfide

The direct functionalization of C-H bonds is a rapidly evolving field in organic chemistry, offering more atom-economical and environmentally benign synthetic routes. The kinetics of C-H activation are often complex, involving catalyst activation, substrate coordination, and the rate-determining C-H bond cleavage step.

Theoretical Framework: Challenges and Opportunities

The C-H bonds on the aromatic ring of 2-ethoxyphenyl methyl sulfide are potential sites for functionalization. The directing group ability of the sulfide and ethoxy moieties will play a crucial role in determining the regioselectivity of the C-H activation. The kinetics will be influenced by the catalyst system (e.g., palladium, rhodium), the nature of the coupling partner, and the reaction conditions.

Due to the lack of specific literature on the C-H activation of 2-ethoxyphenyl methyl sulfide, the following protocol is a generalized approach based on established methods for studying the kinetics of C-H activation reactions.

Experimental Protocol: Kinetic Analysis of C-H Activation via In Situ NMR Spectroscopy

In situ NMR spectroscopy is a powerful technique for monitoring the kinetics of homogeneous catalytic reactions, providing detailed structural information about reactants, intermediates, and products in real-time.[10][11][12][13][14]

Materials:

  • 2-Ethoxyphenyl methyl sulfide

  • C-H activation catalyst (e.g., a palladium complex)

  • Coupling partner (e.g., an aryl halide)

  • Base (e.g., potassium carbonate)

  • Deuterated solvent

  • NMR spectrometer with a variable temperature probe

  • NMR tubes

Protocol:

  • Experiment Setup:

    • In an NMR tube, combine 2-ethoxyphenyl methyl sulfide, the coupling partner, the base, and the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation and Monitoring:

    • Inject the catalyst solution into the NMR tube, quickly shake the tube to ensure mixing, and place it in the pre-heated NMR probe.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra should be short enough to capture the reaction progress accurately.

  • Data Processing and Analysis:

    • Process the series of spectra (e.g., phasing, baseline correction).

    • Identify characteristic peaks for the reactant, product(s), and an internal standard (if used).

    • Integrate the peaks of interest in each spectrum.

    • Plot the integral values (proportional to concentration) versus time.

    • From these plots, determine the reaction rate, order with respect to each component (by varying their initial concentrations in separate experiments), and the rate constant.

Causality of Experimental Choices:

  • In Situ Monitoring: This approach avoids the need for quenching and workup of aliquots, which can introduce errors and is particularly advantageous for reactions that are sensitive to air or moisture.

  • Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the signals of the analytes in ¹H NMR.

Diagram of C-H Activation Kinetic Study:

CH_Activation_Kinetics A Reactant & Catalyst Preparation B In Situ NMR Experiment Setup A->B C Time-Resolved NMR Data Acquisition B->C D Spectral Processing & Integration C->D E Kinetic Profile Generation D->E F Rate Law Determination E->F

Caption: In Situ NMR Workflow for C-H Activation Kinetics.

Troubleshooting Common Issues in Kinetic Experiments

IssuePotential Cause(s)Suggested Solution(s)
Poor Reproducibility Inconsistent temperature control; Inaccurate solution preparation; Catalyst deactivation.Use a high-quality thermostat; Calibrate pipettes and balances; Ensure inert atmosphere if the catalyst is air-sensitive.
Non-linear Kinetic Plots Incorrectly assumed reaction order; Competing side reactions; Product inhibition.Re-evaluate the data using different order plots; Analyze for byproducts using GC-MS or NMR; Perform experiments with added product to test for inhibition.
Reaction Too Fast to Monitor High reactant concentrations; High temperature.Lower the concentrations; Decrease the reaction temperature; Use a stopped-flow technique for very fast reactions.[5][6][7]
Reaction Too Slow Low reactant concentrations; Low temperature; Inefficient catalyst.Increase concentrations or temperature; Screen for a more active catalyst.

Conclusion

The study of the reaction kinetics of 2-ethoxyphenyl methyl sulfide is essential for its effective utilization in various chemical applications. This application note provides a framework of robust and adaptable protocols for investigating its sulfoxidation and C-H activation reactions. By combining careful experimental design with appropriate analytical techniques, researchers can gain valuable insights into the mechanisms of these transformations, paving the way for the development of more efficient and selective synthetic methodologies.

References

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Application

Application Notes and Protocols for the Enhanced Detection of 2-Ethoxyphenyl Methyl Sulfide Through Derivatization

Introduction 2-Ethoxyphenyl methyl sulfide is an organosulfur compound of interest in various fields, including pharmaceutical and materials science research. Its detection at low concentrations can be challenging due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethoxyphenyl methyl sulfide is an organosulfur compound of interest in various fields, including pharmaceutical and materials science research. Its detection at low concentrations can be challenging due to its weak chromophoric and fluorophoric properties. Derivatization, the chemical modification of a compound to enhance its detectability, offers a powerful solution to this analytical challenge. By converting 2-ethoxyphenyl methyl sulfide into a derivative with more favorable analytical characteristics, significant improvements in sensitivity and selectivity can be achieved.

This comprehensive guide provides detailed application notes and protocols for three distinct derivatization strategies for 2-ethoxyphenyl methyl sulfide:

  • Oxidative Derivatization for Enhanced UV-Vis Spectrophotometric Detection: This method involves the controlled oxidation of the sulfide to its corresponding sulfoxide and sulfone, which exhibit altered and potentially stronger UV absorbance.

  • Fluorescence Derivatization for High-Sensitivity HPLC Analysis: This approach utilizes a fluorogenic reagent, monobromobimane (mBBr), to label the sulfide, enabling highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: This protocol describes the derivatization of the analyte to increase its volatility and improve its chromatographic behavior for robust analysis by GC-MS.

These methods have been designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately and sensitively quantify 2-ethoxyphenyl methyl sulfide in various matrices.

Oxidative Derivatization for Enhanced UV-Vis Spectrophotometric Detection

Scientific Principle: The oxidation of a thioether to a sulfoxide and subsequently to a sulfone introduces oxygen atoms to the sulfur center. This modification alters the electronic structure of the molecule, which can lead to a shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity (ε), thereby enhancing the sensitivity of UV-Vis spectrophotometric detection. The sulfonyl group in the sulfone is a strong chromophore.[1]

Workflow for Oxidative Derivatization and UV-Vis Analysis

cluster_prep Sample Preparation cluster_deriv Oxidative Derivatization cluster_analysis Analysis Sample 2-Ethoxyphenyl Methyl Sulfide Solution Oxidation Oxidation with H₂O₂/Catalyst Sample->Oxidation Reactant UV_Vis UV-Vis Spectrophotometry Oxidation->UV_Vis Derivatized Sample Quant Quantification UV_Vis->Quant Absorbance Data

Caption: Workflow for oxidative derivatization of 2-ethoxyphenyl methyl sulfide for UV-Vis analysis.

Protocol 1: Oxidation to 2-Ethoxyphenyl Methyl Sulfoxide and Sulfone

This protocol describes the oxidation using hydrogen peroxide, a green and readily available oxidant. The reaction can be controlled to selectively produce the sulfoxide or can be driven to completion to form the sulfone.

Materials:

  • 2-Ethoxyphenyl methyl sulfide standard solution (in a suitable solvent like acetonitrile or methanol)

  • Hydrogen peroxide (30% w/w)

  • Tantalum carbide (for sulfoxide) or Niobium carbide (for sulfone) as catalyst (optional, for enhanced selectivity)[2]

  • Glacial acetic acid (optional, as a solvent and catalyst)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Quvettes for UV-Vis spectrophotometer

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-ethoxyphenyl methyl sulfide in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Oxidation Reaction:

    • For Sulfoxide: To 1 mL of the stock solution in a glass vial, add a catalytic amount of tantalum carbide. Then, add a stoichiometric amount of 30% hydrogen peroxide. Stir the reaction at room temperature.

    • For Sulfone: To 1 mL of the stock solution, add a catalytic amount of niobium carbide. Add an excess of 30% hydrogen peroxide (e.g., 2-3 equivalents). Stir the reaction at room temperature. The reaction can be accelerated by gentle heating (e.g., 40-50°C).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or HPLC to determine the disappearance of the starting material and the formation of the product(s).

  • Sample Preparation for UV-Vis Analysis: Once the reaction is complete, dilute an aliquot of the reaction mixture with acetonitrile or a suitable solvent to a concentration appropriate for UV-Vis analysis (typically in the µg/mL range).

  • UV-Vis Measurement: Record the UV-Vis spectrum of the diluted solution from 200 to 400 nm.

  • Quantification: Create a calibration curve using standards of the purified sulfoxide or sulfone to quantify the concentration of the derivatized analyte in the sample.

Expected Results and Data Presentation:

CompoundExpected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-Ethoxyphenyl methyl sulfide~250-260Moderate
2-Ethoxyphenyl methyl sulfoxide~260-270Higher than sulfide
2-Ethoxyphenyl methyl sulfone~270-280Significantly higher than sulfide

Fluorescence Derivatization for High-Sensitivity HPLC Analysis

Scientific Principle: Monobromobimane (mBBr) is a weakly fluorescent reagent that reacts specifically with thiols and sulfides to form highly fluorescent and stable thioether derivatives.[6][7] This derivatization dramatically increases the sensitivity of detection, allowing for quantification at picomole levels when coupled with HPLC and a fluorescence detector.

Workflow for Fluorescence Derivatization and HPLC Analysis

cluster_prep Sample Preparation cluster_deriv Fluorescence Derivatization cluster_analysis Analysis Sample 2-Ethoxyphenyl Methyl Sulfide Solution Derivatization Reaction with Monobromobimane (mBBr) Sample->Derivatization Reactant HPLC HPLC Separation Derivatization->HPLC Derivatized Sample Fluorescence Fluorescence Detection HPLC->Fluorescence Separated Adduct Quant Quantification Fluorescence->Quant Fluorescence Signal

Caption: Workflow for fluorescence derivatization of 2-ethoxyphenyl methyl sulfide for HPLC analysis.

Protocol 2: Derivatization with Monobromobimane (mBBr)

This protocol outlines the steps for derivatizing 2-ethoxyphenyl methyl sulfide with mBBr for subsequent HPLC-fluorescence analysis.

Materials:

  • 2-Ethoxyphenyl methyl sulfide standard solution (in acetonitrile)

  • Monobromobimane (mBBr) solution (freshly prepared in acetonitrile, e.g., 10 mM)

  • Reaction Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 5 mM EDTA

  • Stopping Reagent: 1 M Acetic Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

  • Standard and Sample Preparation: Prepare a series of standard solutions of 2-ethoxyphenyl methyl sulfide in acetonitrile. For unknown samples, ensure they are dissolved in a compatible solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 400 µL of the reaction buffer.

    • Add 100 µL of the mBBr solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[8]

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M acetic acid.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation wavelength (λex) at 380 nm and emission wavelength (λem) at 480 nm.[7]

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized 2-ethoxyphenyl methyl sulfide against the concentration of the standards.

Expected Performance and Data:

The mBBr derivatization method is expected to provide high sensitivity and a low limit of detection.

ParameterExpected Value
Limit of Detection (LOD)Low µM to nM range[6]
Linearity (R²)> 0.99
Precision (RSD%)< 5%

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Scientific Principle: While 2-ethoxyphenyl methyl sulfide is amenable to GC analysis, derivatization can improve its chromatographic properties, such as peak shape and thermal stability. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique for GC analysis.[8] In the case of 2-ethoxyphenyl methyl sulfide, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can enhance its volatility and improve separation efficiency.[9]

Workflow for Silylation and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis Analysis Sample Dry 2-Ethoxyphenyl Methyl Sulfide Sample Silylation Reaction with BSTFA + TMCS Sample->Silylation Reactant GC_MS GC-MS Analysis Silylation->GC_MS Derivatized Sample Quant Quantification GC_MS->Quant Mass Spectrum Data

Caption: Workflow for silylation of 2-ethoxyphenyl methyl sulfide for GC-MS analysis.

Protocol 3: Silylation with BSTFA

This protocol provides a general procedure for the silylation of 2-ethoxyphenyl methyl sulfide for GC-MS analysis.

Materials:

  • 2-Ethoxyphenyl methyl sulfide sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (silylation grade)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Ensure the sample containing 2-ethoxyphenyl methyl sulfide is completely dry. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample in a reaction vial, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[9]

    • Seal the vial tightly and heat at 60-70°C for 30 minutes.[9]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis and Quantification: Identify the derivatized 2-ethoxyphenyl methyl sulfide peak by its retention time and mass spectrum. For quantification, use an internal standard and create a calibration curve.

Expected Results:

The silylated derivative of 2-ethoxyphenyl methyl sulfide will have a different retention time and a characteristic mass spectrum compared to the underivatized compound. The mass spectrum will show a molecular ion peak corresponding to the TMS derivative and characteristic fragmentation patterns.

CompoundExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
Silylated 2-Ethoxyphenyl methyl sulfide[M+72]+Loss of methyl, ethyl, and TMS groups

Conclusion

The derivatization of 2-ethoxyphenyl methyl sulfide is a critical step for its enhanced detection and accurate quantification. The choice of the derivatization method depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.

  • Oxidative derivatization is a straightforward approach for enhancing detection with UV-Vis spectrophotometry, suitable for routine analysis where high sensitivity is not the primary concern.

  • Fluorescence derivatization with mBBr offers excellent sensitivity and is the method of choice for trace-level quantification, especially when coupled with HPLC.

  • Silylation for GC-MS provides high selectivity and structural information, making it a powerful tool for confirmation and quantification in complex matrices.

By following the detailed protocols provided in these application notes, researchers can confidently select and implement the most appropriate derivatization strategy to meet their analytical needs for 2-ethoxyphenyl methyl sulfide.

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  • PubMed. UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. (2009).
  • Organic Chemistry Portal.
  • Organic Syntheses. methyl phenyl sulfoxide. (n.d.).
  • Grynszpan Lab. Bimanes and other Fluorophores. (n.d.).
  • ResearchGate.
  • Wikipedia. Sulfone. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethoxyphenyl Methyl Sulfide

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on functionalized aryl thioethers, the synthesis of 2-Ethoxyphenyl methyl sulfide has become a critical workflow.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on functionalized aryl thioethers, the synthesis of 2-Ethoxyphenyl methyl sulfide has become a critical workflow. This guide is designed for researchers and application scientists who need to optimize their reaction conditions, troubleshoot stalled reactions, and understand the mechanistic causality behind protocol choices.

We will explore two field-proven synthetic routes: the classical O-Ethylation (Williamson Ether Synthesis) and the modern, green Cu-Catalyzed Methylthiolation .

Route Selection Workflow

Before beginning your experiment, select the most appropriate synthetic route based on your available starting materials and scale-up requirements.

Workflow Start Target: 2-Ethoxyphenyl methyl sulfide Cond1 Available Starting Material? Start->Cond1 SM1 2-(Methylthio)phenol Cond1->SM1 Phenol deriv. SM2 1-Ethoxy-2-iodobenzene Cond1->SM2 Halide deriv. Route1 Route A: O-Ethylation (Williamson Ether) SM1->Route1 Ethyl Bromide Base, Solvent Route2 Route B: Cu-Catalyzed Methylthiolation SM2->Route2 DMDS, Cu(OAc)2 Water, TBAB

Figure 1: Decision tree for selecting the optimal synthetic route for 2-Ethoxyphenyl methyl sulfide.

Route A: O-Ethylation of 2-(Methylthio)phenol

This route utilizes a approach [1]. The reaction relies on the nucleophilic attack of a deprotonated phenoxide onto an ethyl halide.

Standard Protocol
  • Initiation: Charge a flame-dried round-bottom flask with 2-(methylthio)phenol (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and anhydrous DMF (0.5 M concentration). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add ethyl bromide (1.2 equiv) dropwise via syringe.

  • Propagation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The product will elute significantly higher (higher Rf​ ) than the highly polar starting phenol.

  • Workup: Quench the reaction with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to completely remove the DMF solvent. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Optimization of Base and Solvent

Choosing the correct base and solvent is critical. Strong bases can lead to side reactions, while weak bases may stall the reaction.

BaseSolventTemp (°C)Time (h)Conversion (%)O-Alkylation (%)S-Alkylation Side Rxn (%)
NaOHWater1001245405
K₂CO₃Acetone60885823
K₂CO₃ DMF 80 4 >99 95 <1
Cs₂CO₃DMF802>9998<1
NaHTHF252>998015 (E2 Elimination)
Troubleshooting & FAQs (Route A)

Q: Why am I seeing S-ethylation (sulfonium salt formation) instead of O-ethylation? A: This is a classic Hard-Soft Acid-Base (HSAB) competition. The phenoxide oxygen is a "hard" nucleophile, while the methylthio sulfur is a "soft" nucleophile. If you use a highly polarizable "soft" electrophile (like ethyl iodide) under prolonged heating, the sulfur atom can attack, forming a sulfonium salt. Solution: Stick to ethyl bromide or ethyl tosylate (harder electrophiles) and strictly control the temperature at 80 °C.

Q: Why is K₂CO₃ in DMF preferred over NaH in THF? A: While NaH ensures 100% deprotonation, it is overly basic and can promote the E2 elimination of ethyl bromide to ethylene gas, destroying your electrophile. K₂CO₃ is a milder base (pKa ~10.3) that perfectly matches the acidity of the phenol (pKa ~9.5). DMF solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, driving the Sₙ2 reaction efficiently without promoting elimination.

Route B: Cu-Catalyzed Methylthiolation in Water

For laboratories starting with 1-ethoxy-2-iodobenzene, traditional thiolation requires toxic, gaseous methanethiol. A modern, odor-free alternative is the [2].

Standard Protocol
  • Setup: Charge a pressure tube with 1-ethoxy-2-iodobenzene (1.0 equiv), Cu(OAc)₂·H₂O (10 mol%), KOH (2.0 equiv), and Tetrabutylammonium bromide (TBAB, 20 mol%).

  • Reagent Addition: Add degassed water (0.5 M) and DMDS (1.5 equiv).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours under an air atmosphere.

  • Workup: Cool to room temperature. Extract the aqueous suspension with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Mechanism CuI Cu(I) Active Catalyst OA Oxidative Addition [Cu(III) Complex] CuI->OA 1-Ethoxy-2-iodobenzene TM Thiolate Exchange (MeS- from DMDS) OA->TM MeS- / Base RE Reductive Elimination [Product Release] TM->RE RE->CuI 2-Ethoxyphenyl methyl sulfide

Figure 2: Catalytic cycle for the Cu-catalyzed methylthiolation of aryl iodides.

Optimization of Catalytic Conditions
CatalystBaseAdditive (PTC)SolventTemp (°C)Yield (%)
CuIKOHNoneWater10045
Cu(OAc)₂·H₂OKOHNoneWater10060
Cu(OAc)₂·H₂O KOH TBAB Water 100 92
Cu(OAc)₂·H₂OK₂CO₃TBABWater10075
NoneKOHTBABWater1000
Troubleshooting & FAQs (Route B)

Q: My reaction stalled at 50% conversion. How can I push it to completion? A: Stalled reactions in aqueous cross-couplings are almost always due to poor mass transfer. Ensure you are using the phase-transfer catalyst (PTC), TBAB . Because both the aryl iodide and DMDS are insoluble in water, TBAB is required to shuttle the active thiolate species into the organic droplets where the Cu-catalyst resides. Without TBAB, the reaction occurs only at the biphasic interface, severely limiting the rate.

Q: Why do we use Cu(OAc)₂ (a Cu(II) salt) if the active catalyst is Cu(I)? A: Cu(OAc)₂ is highly stable, inexpensive, and easy to handle in air. Under the basic reaction conditions in the presence of DMDS/thiolate, Cu(II) is reduced in situ to the active Cu(I) species. This self-validating generation of Cu(I) prevents the rapid disproportionation often seen when starting directly with sensitive Cu(I) salts in aqueous media.

Analytical Validation

Q: How do I differentiate 2-ethoxyphenyl methyl sulfide from unreacted starting materials using ¹H NMR? A: The target molecule has highly distinct aliphatic signatures. Look for the ethoxy group: a clear quartet at ~4.0 ppm (-OCH₂ CH₃) and a triplet at ~1.4 ppm (-OCH₂CH₃ ). The methylthio group will appear as a sharp singlet at ~2.4 ppm (-SCH₃ ). If you used Route A and see a singlet at ~3.0 ppm instead, you likely have the S-ethyl sulfonium salt byproduct.

References

  • Wang, Y.-y.; Wu, X.-m.; Yang, M.-h. "Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water", Synlett, 2020 , 31, 1226-1230. Available at:[Link]

Optimization

stability issues of 2-Ethoxyphenyl methyl sulfide under different conditions

Technical Support Center: 2-Ethoxyphenyl Methyl Sulfide Welcome to the technical support guide for 2-Ethoxyphenyl Methyl Sulfide. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethoxyphenyl Methyl Sulfide

Welcome to the technical support guide for 2-Ethoxyphenyl Methyl Sulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides formatted in a question-and-answer style to directly address issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-ethoxyphenyl methyl sulfide and what are its primary stability concerns?

A1: 2-Ethoxyphenyl methyl sulfide is an aromatic thioether. Like many thioethers, its primary stability concern is the susceptibility of the sulfur atom to oxidation.[1] The lone pairs of electrons on the sulfur atom make it nucleophilic and readily attacked by oxidizing agents. This can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. Other potential, though often less common, stability issues include degradation under harsh thermal, photolytic, or acidic/basic conditions.

Q2: How should I properly store 2-ethoxyphenyl methyl sulfide, both neat and in solution?

A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, the neat compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark place (2-8 °C). When in solution, especially in solvents like DMSO which can absorb water, it is crucial to use anhydrous solvents and store solutions under an inert atmosphere to minimize exposure to oxygen and moisture.[2][3] Studies have shown that water can be more detrimental than oxygen in causing compound loss in DMSO solutions.[2] For light-sensitive applications, always use amber glass vials or wrap containers in aluminum foil.

Q3: What are the most common degradation products I should expect to see?

A3: The most common degradation products are 2-ethoxyphenyl methyl sulfoxide and 2-ethoxyphenyl methyl sulfone. These arise from single and double oxidation of the sulfide sulfur atom, respectively.[1][4] Under strongly acidic conditions, cleavage of the ether bond could potentially occur, though this typically requires harsh conditions.[5]

Q4: Can I expect degradation during routine analytical procedures like HPLC or GC?

A4: Generally, 2-ethoxyphenyl methyl sulfide is stable under typical reversed-phase HPLC conditions. However, prolonged exposure to acidic mobile phases at elevated column temperatures could potentially cause minor degradation. For GC analysis, thermal degradation is a possibility if the injection port temperature is excessively high. It is always advisable to use the lowest temperatures that still provide good chromatography.

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation or Short-Term Storage

Symptom: You've prepared a solution of 2-ethoxyphenyl methyl sulfide for an experiment. After leaving it on the benchtop for a few hours or overnight, you analyze it via LC/MS or GC/MS and observe new peaks that were not present in the original standard. The new peaks often correspond to masses of +16 and +32 Da relative to the parent compound.

Possible Cause: This is a classic sign of oxidation. The thioether moiety is readily oxidized by atmospheric oxygen, a process that can be significantly accelerated by exposure to ambient light (photo-oxidation).[6][7] The +16 Da and +32 Da mass shifts correspond to the formation of the sulfoxide and sulfone, respectively.

Troubleshooting Steps & Solutions:

  • Work Under Inert Conditions: When preparing solutions for sensitive experiments, use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Protect from Light: Prepare and store samples in amber vials or light-blocking centrifuge tubes. Minimize exposure to direct laboratory light by working in a fume hood with the sash lowered or by wrapping containers in foil. Aromatic sulfides can be susceptible to photo-degradation.[7][8]

  • Prepare Solutions Fresh: For the most sensitive applications, prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability under your specific storage conditions has been verified.

  • Consider Antioxidants: In some formulation studies, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with your downstream application must be verified as it can interfere with certain analyses.

The diagram below illustrates the sequential oxidation of the sulfide.

OxidationPathway Sulfide 2-Ethoxyphenyl Methyl Sulfide Sulfoxide 2-Ethoxyphenyl Methyl Sulfoxide (+16 Da) Sulfide->Sulfoxide [O] Sulfone 2-Ethoxyphenyl Methyl Sulfone (+32 Da) Sulfoxide->Sulfone [O] caption Fig 1. Oxidation pathway of 2-ethoxyphenyl methyl sulfide. TroubleshootingWorkflow Start Unexpected peaks or loss of parent compound observed? Exposure Was the sample exposed to air/light for extended periods? Start->Exposure Heat Was the sample heated significantly (>60 °C)? Exposure->Heat No Oxidation Probable Cause: Oxidation / Photo-oxidation Solution: Use inert atmosphere, amber vials, and prepare fresh solutions. Exposure->Oxidation Yes pH Was the sample in a strong acid/base (pH < 3 or > 11)? Heat->pH No Thermal Probable Cause: Thermal Degradation Solution: Reduce temperature, check GC injector settings, perform TGA/DSC. Heat->Thermal Yes Hydrolysis Probable Cause: Acid/Base Hydrolysis Solution: Adjust pH if possible, reduce temperature, run controls. pH->Hydrolysis Yes No Re-evaluate experimental setup. Check for contamination or reaction with other components. pH->No No caption Fig 2. Diagnostic workflow for stability issues.

Caption: Diagnostic workflow for stability issues.

Part 3: Experimental Protocols & Data

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 2-ethoxyphenyl methyl sulfide under various stress conditions.

Objective: To identify potential degradation pathways and degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 2-Ethoxyphenyl methyl sulfide

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) and HPLC-grade water

  • Amber and clear HPLC vials

  • Calibrated pH meter, heating block or oven

  • Photostability chamber (or a light source with controlled output)

  • LC/MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-ethoxyphenyl methyl sulfide in ACN.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl in an amber vial.

    • Incubate at 60 °C for 24 hours.

    • At time points (0, 2, 6, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for LC/MS analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH in an amber vial.

    • Incubate at 60 °C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours (this reaction is often rapid). [9] * At time points, withdraw an aliquot, quench if necessary (e.g., with sodium sulfite solution), and dilute for analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 100 µg/mL in 50:50 ACN:water) in a clear vial.

    • Expose to a controlled light source (e.g., ICH option 2 conditions).

    • Simultaneously, run a "dark" control sample wrapped in foil.

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Incubate a solid sample or a solution in an oven at a set temperature (e.g., 80 °C) in a sealed amber vial.

    • Analyze at various time points.

Analysis: Use a suitable LC/MS method to quantify the parent compound and identify degradation products by their mass-to-charge ratio.

Data Presentation: Summary of Stability Profile

The following table summarizes the expected stability profile of 2-ethoxyphenyl methyl sulfide under various conditions. This data is illustrative and should be confirmed experimentally.

Stress ConditionReagent/ConditionTemperatureExpected StabilityPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl60 °CLikely StableMinimal degradation expected
Base Hydrolysis 0.1 M NaOH60 °CLikely StableMinimal degradation expected
Oxidation 3% H₂O₂Room TempUnstable 2-Ethoxyphenyl methyl sulfoxide, 2-Ethoxyphenyl methyl sulfone [1]
Photolysis UV/Vis LightRoom TempModerately UnstableOxidized products, potential C-S bond cleavage products [7]
Thermal Heat> 80 °CGenerally StableDecomposition at high temperatures [10]

References

  • Hou, Y., Chang, S., Zhang, J., & Zhu, Q. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link] [6]2. Song, J., & Wang, B. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules. [Link] [9]3. Konopka, M., & Gryl, M. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials. [Link] [7]4. Lalevée, J., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. [Link] [11]5. Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link] [1]6. Le, T. B., et al. (2020). Poly(ether–thioethers) by Thiol–Ene Click and Their Oxidized Analogues as Lithium Polymer Electrolytes. Macromolecules. [Link] [4]7. Aldana, J., Lavelle, N., Wang, Y., & Peng, X. (2001). Photochemical Instability of CdSe Nanocrystals Coated by Hydrophilic Thiols. Journal of the American Chemical Society. [Link] [8]8. Bae, S. Y., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. Defense Technical Information Center. [Link] [12]9. Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link] [2]10. Tan, Y., Jin, S., & Hamers, R. J. (2013). Photostability of CdSe Quantum Dots Functionalized with Aromatic Dithiocarbamate Ligands. ACS Applied Materials & Interfaces. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link] [3]12. Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Hydrolysis. Environmental Organic Chemistry. [Link]

  • Griesser, M., et al. (2023). Exploring Aromatic S-Thioformates as Photoinitiators. Polymers. [Link] [13]14. Various Authors. (n.d.). Product Class 14: Aryl Sulfides. Science of Synthesis. [Link]

  • LibreTexts. (2025). Hydrolysis Reactions. Chemistry LibreTexts. [Link] [14]16. Unlu, S. (2018). Hydrolysis Reactions. SlidePlayer. [Link]

  • Kish, J.L., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. U.S. Geological Survey. [Link] [15]18. Moran, E. F. (1966). Thermal Stability of Organic Compounds by the Isoteniscope Method. Defense Technical Information Center. [Link] [16]19. Rohrbaugh, D. K., Yang, Y. C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography. [Link] [17]20. Various Authors. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. [Link]

  • Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. [Link]

  • Strieth-Kalthoff, F., et al. (2025). Microfluidic Photocatalytic Ring Expansion of Sulfonium Salts for the Synthesis of Cyclic Sulfides. ACS Catalysis. [Link]

  • Lomans, B. P., et al. (2002). Obligate Sulfide-Dependent Degradation of Methoxylated Aromatic Compounds. Applied and Environmental Microbiology. [Link]

  • Net-Zero-Battery. (2025). Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. Net-Zero-Battery. [Link] [18]28. Heitke, B. T., et al. (1982). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide. Defense Technical Information Center. [Link]

  • Peschel, M., et al. (2022). Identification of Soluble Degradation Products in Lithium–Sulfur and Lithium-Metal Sulfide Batteries. Batteries. [Link] [19]30. Glover, D. J., & Mushrush, G. W. (2007). Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete. Defense Technical Information Center. [Link]

  • Zhang, Y., et al. (2023). Thermal Stability of Sulfide Solid Electrolyte with Lithium Metal. Advanced Energy Materials. [Link] [20]32. Dixit, V., & Roche, V. M. (2003). Sulphoxidation of ethyl methyl sulphide, 4-chlorophenyl methyl sulphide and diphenyl sulphide by purified pig liver flavin-containing monooxygenase. Xenobiotica. [Link]

  • Batts, B. D. (1966). Alkyl hydrogen sulphates. Part II. The hydrolysis in aqueous acid solution. Journal of the Chemical Society B: Physical Organic. [Link]

  • Small, M. J., et al. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide. The Journal of Organic Chemistry. [Link]

  • Garsuch, A., et al. (2015). Electrochemical Performance and Thermal Stability Studies of Two Lithium Sulfonyl Methide Salts. Journal of The Electrochemical Society. [Link]

Sources

Troubleshooting

managing temperature and pressure for safe 2-Ethoxyphenyl methyl sulfide reactions

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Subject: Managing Thermal Runaway and Pressure Hazards in Thioether Oxidations Welcome to the Technical Support Center. The oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Subject: Managing Thermal Runaway and Pressure Hazards in Thioether Oxidations

Welcome to the Technical Support Center. The oxidation of 2-Ethoxyphenyl methyl sulfide to its corresponding sulfoxide or sulfone is a highly valuable functional group interconversion in pharmaceutical synthesis. However, scaling this reaction introduces severe process safety hazards that require rigorous engineering controls and mechanistic understanding.

Process Safety Overview & Causality

Understanding the causality behind temperature and pressure anomalies is the first step in inherently safer design.

The Thermal Runaway Mechanism: The oxidation of thioethers is a highly exothermic process. When utilizing common terminal oxidants like Hydrogen Peroxide ( H2​O2​ ), mCPBA, or Oxone, the reaction kinetics are heavily temperature-dependent. If the rate of exothermic heat generation exceeds the reactor's heat removal capacity, the internal temperature rapidly increases.

This elevated temperature triggers a secondary, catastrophic hazard: the thermal decomposition of the oxidizing agent[1]. For example, the decomposition of H2​O2​ into water and oxygen gas ( 2H2​O2​→2H2​O+O2​↑ ) accelerates exponentially at higher temperatures. The sudden evolution of gas in a closed or inadequately vented system results in rapid pressure spikes, potentially leading to a loss of containment or a reactor breach[1].

G A 2-Ethoxyphenyl methyl sulfide C Sulfoxide Intermediate (Desired) A->C k1 (Fast) E Exothermic Heat Release (Thermal Runaway Risk) A->E B Oxidant (H2O2 / mCPBA) B->C D Sulfone Byproduct (Over-oxidation) B->D F O2 Gas Evolution (Pressure Spike Risk) B->F Decomposition C->D k2 (Slow, High Temp)

Fig 1. Reaction pathway and hazard generation during thioether oxidation.

Quantitative Process Parameters

To establish a safe operating envelope, researchers must adhere to strict thermodynamic and kinetic boundaries.

Table 1: Critical Safety Parameters for 2-Ethoxyphenyl Methyl Sulfide Oxidation

ParameterSafe Operating RangeCritical LimitHazard Consequence of Exceeding Limit
Internal Temperature 15°C – 25°C> 75°CThermal runaway; rapid oxidant decomposition[2].
Oxidant Dosing Rate 0.1 - 0.5 eq/hr> 1.0 eq/hrOxidant accumulation; delayed mass energy release.
Headspace Pressure < 1.5 atm> 3.0 atmRupture disk failure; reactor breach[1].
Agitation Speed 400 - 600 RPM< 200 RPMLocalized hot spots; biphasic mass transfer failure.

Self-Validating Experimental Protocol: Controlled Sulfoxidation

This protocol utilizes a dynamic, self-correcting feedback loop to ensure safety. It is designed to validate reaction initiation before bulk oxidant addition, preventing hazardous accumulation.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed reactor with 2-Ethoxyphenyl methyl sulfide (1.0 eq) and the selected solvent (e.g., Ethyl Acetate). Ensure the headspace is purged with Nitrogen and the pressure relief valve is calibrated and active.

  • Thermal Equilibration: Set the jacket chiller to 15°C. Wait until the internal Resistance Temperature Detector (RTD) reads a stable 15°C (± 0.5°C).

  • Initiation Verification (The "10% Rule"): Dose exactly 10% of the total required oxidant at a slow, controlled rate.

  • Validation Pause (Critical Step): Halt the addition pump and monitor the internal RTD for 15 minutes.

    • Pass Condition: A mild exotherm (1°C - 3°C rise) is observed, confirming the reaction has initiated and the oxidant is being consumed.

    • Fail Condition: No temperature rise is observed. DO NOT add more oxidant. This indicates a stalled reaction and dangerous oxidant accumulation. Troubleshoot mixing or reagent quality before proceeding.

  • Continuous Dosing: Once initiation is validated, resume oxidant dosing. Couple the dosing pump to the internal RTD. Program the logic controller to automatically pause dosing if the internal temperature exceeds 25°C[2].

  • Reaction Quench: Upon completion (verified by HPLC/TLC), quench residual oxidant using an aqueous sodium thiosulfate solution while maintaining active cooling. Never seal the reactor until a negative peroxide test strip confirms complete quenching.

Troubleshooting Guides & FAQs

Q1: During the continuous dosing phase, my internal temperature spiked to 40°C despite active jacket cooling. What caused this, and how do I respond? A: This is a classic symptom of mass transfer limitation leading to oxidant accumulation. If agitation is insufficient in a biphasic system (e.g., aqueous H2​O2​ and an organic solvent), the oxidant pools without reacting. When mixing momentarily improves, a massive, instantaneous reaction occurs, overwhelming the cooling jacket. Action: Immediately pause the dosing pump. Maximize jacket cooling. Do not resume until the temperature returns to the baseline (15°C). Moving forward, increase agitation RPM and ensure the dosing tube delivers the oxidant directly into the high-shear zone of the impeller.

Q2: I am observing continuous pressure buildup in the reactor headspace, but the temperature is stable. Why is this happening? A: Gradual pressure buildup without a corresponding temperature spike usually indicates slow, background decomposition of the oxidant. This is particularly common with H2​O2​ in the presence of trace transition metal impurities leached from the reactor walls or present in the solvent[1]. Action: Ensure your reactor is properly passivated prior to use. Vent the headspace through a controlled scrubber system. If pressure generation exceeds your venting capacity, quench the reaction immediately.

Q3: How can I prevent over-oxidation to the sulfone derivative while managing heat? A: Selectivity between sulfoxide and sulfone is highly dependent on temperature and oxidant stoichiometry. Oxidation to the sulfoxide is rapid at room temperature, whereas conversion to the sulfone requires higher temperatures and excess oxidant[3]. Maintain strict temperature control (< 25°C) and limit the oxidant to exactly 1.05 equivalents to arrest the reaction at the sulfoxide stage.

DecisionTree Start Anomaly Detected: Temp or Pressure Spike Q1 Is internal Temp > 25°C? Start->Q1 A1_Yes Pause Oxidant Addition Maximize Cooling Q1->A1_Yes Yes A1_No Check Reactor Pressure Q1->A1_No No Q2 Is Pressure > Safe Limit? A1_No->Q2 A2_Yes Vent System Check for Accumulation Q2->A2_Yes Yes A2_No Resume Normal Operation Q2->A2_No No

Fig 2. Decision tree for managing temperature and pressure anomalies.

References

  • Title: An integrated self-optimizing programmable chemical synthesis and reaction engine Source: nih.gov URL: [Link]

  • Title: Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones Source: semanticscholar.org URL: [Link]

  • Title: Specific Solvent Issues / Safety Issues with Sulphide Oxidations Source: acsgcipr.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of synthetic routes to 2-Ethoxyphenyl methyl sulfide

Synthetic Strategy and Comparative Analysis for 2-Ethoxyphenyl Methyl Sulfide The synthesis of 2-ethoxyphenyl methyl sulfide (CAS: 38125-62-1), a critical intermediate in the development of agrochemicals, pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategy and Comparative Analysis for 2-Ethoxyphenyl Methyl Sulfide

The synthesis of 2-ethoxyphenyl methyl sulfide (CAS: 38125-62-1), a critical intermediate in the development of agrochemicals, pharmaceuticals, and organic semiconductors, requires a careful balance of nucleophilic reactivity and chemoselectivity. Because the target molecule features both an ether (O-alkyl) and a thioether (S-alkyl) linkage on an aromatic ring, synthetic chemists must strategically choose which heteroatom-carbon bond to construct last.

This guide objectively evaluates the three primary synthetic routes to this compound, analyzing the mechanistic causality behind each approach to empower drug development professionals and bench scientists in selecting the optimal pathway for their specific scale and regulatory constraints.

Mechanistic Pathway Analysis

The construction of ortho-alkoxy thioanisoles generally falls into three strategic categories: S-alkylation, O-alkylation, and transition-metal-catalyzed cross-coupling.

Route A: S-Methylation of 2-Ethoxythiophenol (The Classical Approach)

This route relies on the deprotonation of 2-ethoxythiophenol to form a thiolate, followed by a rapid SN​2 displacement of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate[1].

  • Causality & Rationale: According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is a highly polarizable, "soft" nucleophile. It reacts exceptionally fast with "soft" electrophiles like the carbon in methyl iodide. This inherent kinetic preference means the reaction proceeds to completion at room temperature with near-quantitative yields[1].

  • Drawbacks: Thiophenols are notoriously malodorous and highly toxic. Furthermore, the use of MeI or dimethyl sulfate presents significant mutagenic hazards and environmental disposal challenges[2].

Route B: O-Ethylation of 2-(Methylthio)phenol (The Williamson Variant)

Alternatively, one can start with the commercially available 2-(methylthio)phenol and ethylate the oxygen using ethyl bromide and a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent like DMF.

  • Causality & Rationale: The phenoxide anion is a "harder" nucleophile than the thiolate. The primary synthetic risk here is chemoselectivity: the pre-existing methyl sulfide could act as a nucleophile and attack the ethyl bromide, forming an unwanted sulfonium salt. By utilizing a highly solvating polar aprotic solvent (DMF) and a base that tightly coordinates the counter-cation, the nucleophilicity of the phenoxide is maximized, driving the O-alkylation pathway over S-alkylation.

Route C: Palladium-Catalyzed C-S Cross-Coupling (The Modern Approach)

Recent advancements in transition-metal catalysis allow for the direct coupling of 2-ethoxybromobenzene with sodium thiomethoxide (NaSMe)[3].

  • Causality & Rationale: This route bypasses the need for malodorous thiophenols. The critical challenge in C-S cross-coupling is the reductive elimination step; the bond dissociation energy of the Pd-SMe intermediate is exceptionally high (92–99 kcal/mol), which can stall the catalytic cycle[3]. To overcome this, bulky bidentate ligands like XantPhos are employed. XantPhos enforces a strict cis-geometry on the palladium center, sterically compressing the aryl and thiomethoxide ligands and dramatically accelerating reductive elimination to form the target C-S bond[3].

G Target 2-Ethoxyphenyl methyl sulfide R1 Route A: S-Methylation R1->Target SM1 2-Ethoxythiophenol + MeI / Base SM1->R1 R2 Route B: O-Ethylation R2->Target SM2 2-(Methylthio)phenol + EtBr / Base SM2->R2 R3 Route C: Cross-Coupling R3->Target SM3 2-Ethoxybromobenzene + NaSMe / Pd-Cat SM3->R3

Synthetic strategy tree comparing the three primary routes to 2-Ethoxyphenyl methyl sulfide.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three routes to assist in process chemistry decision-making.

MetricRoute A (S-Methylation)Route B (O-Ethylation)Route C (Pd-Coupling)
Typical Yield 90–99%[1]75–85%70–80%[3]
Reaction Time 2–5 hours8–12 hours12–24 hours
Chemoselectivity Excellent (Exclusive S-alkylation)Moderate (Risk of sulfonium salt)Excellent (Controlled by Pd)
Environmental Impact High (Toxic alkylating agents)[2]Moderate (Halide waste)Low to Moderate (Heavy metals)
Scalability Excellent (but requires high safety engineering)GoodModerate (Catalyst cost is prohibitive at ton-scale)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include embedded validation checkpoints.

Protocol 1: High-Yield S-Methylation (Adapted from Route A)

This protocol utilizes mild base conditions to prevent the hydrolysis of the ether linkage while ensuring rapid S-alkylation[1].

  • Deprotonation: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add NaOH (11.0 mmol, 1.2 equiv) and absolute ethanol (15 mL). Stir until fully dissolved. Slowly add 2-ethoxythiophenol (9.1 mmol, 1.0 equiv).

    • Validation Checkpoint: The solution will turn slightly yellow, indicating the formation of the highly conjugated thiophenolate anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (11.0 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents the low-boiling MeI (bp 42 °C) from flashing off and suppresses unwanted side reactions.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 5 hours.

    • Validation Checkpoint: A white precipitate (NaI) will crash out of the solution, serving as a visual indicator of reaction progress. TLC (Hexanes/EtOAc 9:1) should show the complete disappearance of the strongly UV-active starting material.

  • Workup: Quench the reaction with distilled water (20 mL) to dissolve the NaI salts. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Dry the combined organic fractions over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography using 100% hexanes to afford the product as a colorless oil[1].

G Pd0 Pd(0) / XantPhos Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 2-Ethoxybromobenzene TM Transmetalation Complex OA->TM + NaSMe - NaBr RE Reductive Elimination (Rate Limiting) TM->RE Steric compression by XantPhos RE->Pd0 Catalyst Regeneration Product 2-Ethoxyphenyl methyl sulfide RE->Product

Catalytic cycle for the Pd-catalyzed C-S cross-coupling (Route C).

Protocol 2: Palladium-Catalyzed C-S Cross-Coupling (Adapted from Route C)

This protocol is ideal for late-stage functionalization or when handling toxic thiophenols is prohibited[3].

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under a strict nitrogen atmosphere, combine Pd2​(dba)3​ (2.5 mol%) and XantPhos (5.0 mol%). Add anhydrous 1,4-Dioxane (10 mL) and stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition from deep purple/red to a vibrant yellow-orange, confirming the formation of the active Pd(0) -XantPhos complex.

  • Reagent Addition: Add 2-ethoxybromobenzene (10.0 mmol, 1.0 equiv) followed by Sodium thiomethoxide (NaSMe) (12.0 mmol, 1.2 equiv).

    • Causality: NaSMe is highly hygroscopic and must be weighed rapidly or handled in a glovebox to prevent catalyst poisoning by moisture.

  • Coupling: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 16 hours.

    • Causality: Elevated temperatures are required to overcome the high activation energy of the C-S reductive elimination step[3].

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the precipitated palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc 95:5) to yield the pure sulfide.

References

  • Mabasa, T. F., Awe, B., Laming, D., & Kinfe, H. H. (2019). Thioanisole synthesis - ChemicalBook. Medicinal Chemistry, 15(6), 683-690.
  • Patent CN106432015A. Supercritical thioanisole synthesis method by using chloromethane. Google Patents.
  • ChemRxiv. (2026). Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Ethoxyphenyl Methyl Sulfide Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Ethoxyphenyl methyl sulfide, a key chemical entity. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering supporting experimental data and detailed protocols. Our focus will be on the practical application of validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure methods are fit for their intended purpose.[1][2][3]

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to understand the foundational importance of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This process establishes, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For regulatory bodies like the U.S. Food and Drug Administration (FDA), robust method validation is a mandatory component of Chemistry, Manufacturing, and Controls (CMC) documentation for Investigational New Drug (IND), New Drug (NDA), and Abbreviated New Drug (ANDA) submissions.[6][7][8]

The core parameters for validating a quantitative analytical method, as stipulated by ICH Q2(R1), are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Below is a conceptual workflow for the validation of an analytical method, illustrating the interconnectedness of these parameters.

G cluster_0 Method Development Dev Analytical Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness

Caption: A workflow diagram illustrating the logical progression of analytical method validation.

Comparative Analysis of Analytical Techniques for 2-Ethoxyphenyl Methyl Sulfide

The choice of analytical technique is contingent on several factors, including the physicochemical properties of 2-Ethoxyphenyl methyl sulfide, the required sensitivity and selectivity, and the nature of the sample matrix.[11]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily suited for volatile and semi-volatile compounds that can be vaporized without decomposition.[12] It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.[12][15]

  • UV-Vis Spectrophotometry: A simpler and more accessible technique that measures the absorption of ultraviolet or visible light by the analyte.[16] Its applicability is dependent on the presence of a suitable chromophore in the molecule.

The following table provides a comparative summary of the performance of these techniques for the quantification of 2-Ethoxyphenyl methyl sulfide, based on typical validation data.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase)Very High (separation and mass fragmentation)Moderate (potential for interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 1 - 1000.1 - 205 - 50
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 1.5%< 2.0%< 3.0%
LOD (µg/mL) 0.10.011
LOQ (µg/mL) 0.30.033
Robustness GoodGoodModerate

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for the validation of each analytical method for the quantification of 2-Ethoxyphenyl methyl sulfide.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often the method of choice for the analysis of pharmaceutical compounds due to its broad applicability and high precision.[15]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Protocol:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a standard solution of 2-Ethoxyphenyl methyl sulfide, and a sample spiked with known impurities.

    • Acceptance Criteria: The peak for 2-Ethoxyphenyl methyl sulfide should be well-resolved from any other peaks, and the blank and placebo should show no interfering peaks at the retention time of the analyte. A peak purity test can also be performed if a photodiode array (PDA) detector is available.[17]

  • Linearity:

    • Prepare a series of at least five standard solutions of 2-Ethoxyphenyl methyl sulfide ranging from 1 to 100 µg/mL.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.999.

  • Range:

    • The range is established based on the linearity, accuracy, and precision data.

    • Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with 2-Ethoxyphenyl methyl sulfide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of 2-Ethoxyphenyl methyl sulfide at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: %RSD ≤ 1.5%.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the response.

    • Acceptance Criteria: S/N of approximately 3:1 for LOD and 10:1 for LOQ.[11]

  • Robustness:

    • Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

    • Analyze the effect on the results.

    • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Sample Solution Injector Autosampler Sample->Injector Pump Pump Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A simplified workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, offering excellent separation and identification capabilities.[18]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.[19]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Validation Protocol: The validation parameters and their execution are similar to those for HPLC, with adjustments for the GC-MS technique.

  • Specificity:

    • Analyze a blank, placebo, standard, and spiked sample.

    • Acceptance Criteria: The mass spectrum of the analyte peak in the sample should match that of the standard, and there should be no co-eluting interferences.

  • Linearity:

    • Prepare standards in the range of 0.1 to 20 µg/mL.

    • Acceptance Criteria: r² ≥ 0.999.

  • Accuracy:

    • Perform recovery studies at three concentration levels.

    • Acceptance Criteria: Mean recovery of 99.0 - 101.0%.

  • Precision:

    • Assess repeatability and intermediate precision.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • LOD and LOQ:

    • Determine based on S/N ratio.

    • Acceptance Criteria: S/N of ~3:1 for LOD and ~10:1 for LOQ.

  • Robustness:

    • Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

    • Acceptance Criteria: Results should remain within the acceptance criteria for accuracy and precision.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method, but it is more susceptible to interference.[16]

Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 2-Ethoxyphenyl methyl sulfide (e.g., 290 nm).[20]

Validation Protocol:

  • Specificity:

    • Scan the blank, placebo, and standard solution.

    • Acceptance Criteria: The placebo should not show significant absorbance at the λmax of the analyte.

  • Linearity:

    • Prepare standards in the range of 5 to 50 µg/mL.

    • Acceptance Criteria: r² ≥ 0.995.

  • Accuracy:

    • Perform recovery studies.

    • Acceptance Criteria: Mean recovery of 95.0 - 105.0%.

  • Precision:

    • Assess repeatability and intermediate precision.

    • Acceptance Criteria: %RSD ≤ 3.0%.

  • LOD and LOQ:

    • Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Vary parameters such as the solvent composition and the wavelength.

    • Acceptance Criteria: Results should remain within the acceptance criteria for accuracy and precision.

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of 2-Ethoxyphenyl methyl sulfide depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method suitable for routine quality control and stability testing.[15] Its wide applicability and high precision make it a strong candidate for most applications.

  • GC-MS offers superior specificity and sensitivity, making it ideal for trace-level analysis, impurity profiling, and as a confirmatory technique.[12][15]

  • UV-Vis Spectrophotometry can be a viable option for simple, high-concentration formulations where interfering substances are not a concern. Its primary advantages are speed and low cost.

It is imperative that the chosen method is fully validated in accordance with regulatory guidelines to ensure the generation of reliable and defensible data throughout the drug development lifecycle.[5][7]

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubMed. Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters. [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Scribd. Comparing HPLC, UV-Vis, and GC Methods. [Link]

  • NEMI. NEMI Method Summary - UV Sulfide. [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • ACS Publications. (2001, June 12). Direct Ultraviolet Spectrophotometric Determination of Total Sulfide and Iodide in Natural Waters. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • The Nucleus. (2022, February 11). Determination of Sulphide in Arabian Seawater using UV- Visible Spectrophotometer. [Link]

  • News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • ResearchGate. A simple method for estimation of sulphur in nanoformulations by UV spectrophotometry. [Link]

  • ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • La démarche ISO 17025. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • PMC. (2025, February 13). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]

  • New Science Society International Scientific Journal. (2025, February 28). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. [Link]

  • Rsc.org. Electronic supplementary information. [Link]

  • PubMed. (2002, January 1). HPLC analysis of 4-chlorophenyl methyl sulphide and diphenyl sulphide and their corresponding sulphoxides and sulphones in rat liver microsomes. [Link]

  • DTIC. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. [Link]

  • U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho. [Link]

  • University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. (PDF) Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. [Link]

  • ResearchGate. GC–MS Analysis of Hydrogen Sulfide, Carbonyl Sulfide, Methanethiol, Carbon Disulfide, Methyl Thiocyanate and Methyl Disulfide in Mainstream Vapor Phase Cigarette Smoke. [Link]

Sources

Validation

performance comparison of catalysts for reactions involving 2-Ethoxyphenyl methyl sulfide

Performance Comparison of Catalysts for the Asymmetric Sulfoxidation of 2-Ethoxyphenyl Methyl Sulfide Executive Summary The asymmetric sulfoxidation of aryl alkyl thioethers is a foundational transformation in modern pha...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison of Catalysts for the Asymmetric Sulfoxidation of 2-Ethoxyphenyl Methyl Sulfide

Executive Summary

The asymmetric sulfoxidation of aryl alkyl thioethers is a foundational transformation in modern pharmaceutical development, providing access to chiral sulfoxide pharmacophores (e.g., proton-pump inhibitors) and versatile chiral auxiliaries. Using 2-Ethoxyphenyl methyl sulfide (CAS 38125-62-1)[1] as a model substrate presents unique mechanistic challenges and opportunities. The ortho-ethoxy substituent acts not merely as a steric director, but as a potential secondary Lewis basic coordination site. This guide objectively compares the performance, mechanistic causality, and operational viability of three distinct catalytic systems for this transformation: Titanium(IV)-Tartrate complexes, Iron(III)-N,N'-Dioxide complexes, and Flavin-β-Cyclodextrin organocatalysts.

Mechanistic Causality & Catalyst Selection

To achieve high enantiomeric excess (ee) while suppressing over-oxidation to the achiral sulfone, the choice of catalyst must be dictated by the specific electronic and steric demands of the substrate.

Titanium(IV)-Tartrate Systems (The Kagan-Modena Protocol)

Originally pioneered in the 1980s, this system utilizes a chiral dinuclear titanium complex formed in situ from Ti(O-iPr)₄ and diethyl tartrate (DET)[2].

  • Causality of Enantioselectivity: The chiral pocket forces the 2-Ethoxyphenyl methyl sulfide into a specific trajectory. The sulfur lone pair executes a nucleophilic attack on the electrophilic oxygen of a coordinated alkyl hydroperoxide (e.g., TBHP).

  • The Over-Oxidation Challenge: Mechanistic studies reveal that over-oxidation to the sulfone (loss of chemoselectivity) often occurs because the newly formed sulfoxide can coordinate back to the Ti metal. This generates a template where a second oxygen atom is intramolecularly transferred from the bound hydroperoxide[3]. Strict temperature control (-20 °C) is required to suppress this pathway.

Iron(III)-N,N'-Dioxide Complexes

A highly efficient, modern approach utilizing biomimetic iron catalysis[4].

  • Causality of Enantioselectivity: The active species is a high-spin L-Fe(III)-OOH intermediate. Enantiodiscrimination is governed purely by steric repulsion. The bulky ortho-ethoxy group of the substrate heavily clashes with the spatially encumbered amide moieties of the C2-symmetric N,N'-dioxide ligand, effectively locking the conformation during oxygen transfer[4].

  • Electronic Insights: Kinetic studies on aryl methyl sulfides show that oxidation rates correlate with Hammett sigma constants (positive ρ values), confirming that the electrophilic oxygen atom transfer from the oxidant to the sulfide is the rate-determining step[5].

Flavin-β-Cyclodextrin Conjugates (Organocatalysis)

A metal-free, biomimetic alternative designed for green chemistry applications[6].

  • Causality of Enantioselectivity: This system operates via host-guest chemistry. The β-cyclodextrin cavity selectively encapsulates the 2-ethoxyphenyl ring. This rigid inclusion complex precisely orients the methyl sulfide moiety toward the covalently linked, H₂O₂-activated hydroperoxyflavin, mimicking the action of monooxygenase enzymes[6].

Quantitative Performance Comparison

The following table summarizes the performance of these three catalytic systems when applied to ortho-substituted aryl methyl sulfides (using 2-Ethoxyphenyl methyl sulfide as the model).

Catalyst SystemOxidantSolventTemp (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee)Chemoselectivity (Sulfoxide:Sulfone)
Ti(IV) / (+)-DET TBHPCH₂Cl₂-2010 mol%85%92%90:10
Fe(III)-N,N'-Dioxide 30% aq. H₂O₂EtOAc02 mol%96%98%>99:1
Flavin-β-Cyclodextrin 30% aq. H₂O₂H₂O (Buffer)250.2 mol%80%75%95:5

Data synthesized from benchmark catalytic profiles of aryl methyl sulfide oxidations[2][3][4][6].

Logical Workflows & Pathway Visualizations

CatalyticCycle Precat Fe(III)-N,N'-Dioxide Precatalyst Active Active Intermediate [L-Fe(III)-OOH] Precat->Active H2O2 Activation Transition Enantioselective Oxygen Transfer Active->Transition Substrate Binding Substrate 2-Ethoxyphenyl methyl sulfide Substrate->Transition Transition->Precat Catalyst Regeneration Product Chiral Sulfoxide Product Transition->Product Product Release Oxidant Aqueous H2O2 Oxidant->Active

Figure 1: Catalytic cycle of Fe(III)-N,N'-Dioxide mediated asymmetric sulfoxidation.

Self-Validating Experimental Protocol: Iron(III)-Catalyzed Sulfoxidation

To ensure absolute trustworthiness and reproducibility, the following protocol for the Fe(III)-N,N'-dioxide system incorporates built-in validation steps.

Rationale for Protocol Design: Free Fe(III) in solution will catalyze a rapid, racemic background oxidation. Therefore, in situ catalyst preparation must be completed prior to substrate introduction. Furthermore, H₂O₂ must be added via syringe pump; a low steady-state concentration of oxidant prevents thermal runaway and completely suppresses the over-oxidation to sulfone[3].

Step 1: Baseline Establishment (Self-Validation)
  • Synthesize a racemic standard of 2-Ethoxyphenyl methyl sulfoxide by reacting 1.0 mmol of the sulfide with 1.05 equivalents of mCPBA in CH₂Cl₂ at 0 °C for 30 minutes.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to establish exact retention times for both the (R) and (S) enantiomers.

Step 2: In Situ Catalyst Preparation
  • In an oven-dried Schlenk tube under an argon atmosphere, combine Fe(OTf)₃ (0.02 mmol, 2 mol%) and the chiral N,N'-dioxide ligand (0.022 mmol, 2.2 mol%).

  • Add 2.0 mL of anhydrous Ethyl Acetate (EtOAc). Stir vigorously at 25 °C for 30 minutes to ensure complete complexation. The solution will shift to a deep red/brown color.

Step 3: Substrate and Internal Standard Addition
  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 2-Ethoxyphenyl methyl sulfide (1.0 mmol)[1].

  • Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard for quantitative NMR yield tracking.

Step 4: Controlled Oxidant Dosing
  • Load 30% aqueous H₂O₂ (1.1 mmol, 1.1 equivalents) into a gas-tight syringe.

  • Using a syringe pump, add the H₂O₂ dropwise over exactly 60 minutes to the vigorously stirring solution at 0 °C.

Step 5: Quench and Analysis
  • Upon completion of the addition, stir for an additional 10 minutes.

  • Quench the reaction by adding 2.0 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides.

  • Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the yield via ¹H-NMR against the internal standard, and determine the ee via Chiral HPLC using the baseline established in Step 1.

Workflow S1 1. Baseline Setup (Racemic Std. Synthesis) S2 2. In Situ Catalyst Prep (Fe(OTf)3 + Ligand) S1->S2 S3 3. Substrate & IS Addition (Internal Standard) S2->S3 S4 4. Syringe Pump Dosing (H2O2 over 1h) S3->S4 S5 5. Chiral HPLC Analysis (Validation against S1) S4->S5

Figure 2: Self-validating experimental workflow for catalyst performance screening.

References

  • abcr Gute Chemie Product Catalog . "2-Ethoxyphenyl methyl sulfide; CAS 38125-62-1". abcr GmbH.

  • Bryliakov, K. P.; Talsi, E. P. "Transition Metal Catalyzed Asymmetric Oxidation of Sulfides". Current Organic Chemistry, 2008, 12(5), 386-404.

  • Adam, W. et al. "Titanium-Catalyzed, Asymmetric Sulfoxidation of Alkyl Aryl Sulfides with Optically Active Hydroperoxides". The Journal of Organic Chemistry, ACS Publications.

  • Macaev, F. et al. "Flavin-Cyclodextrin Conjugates as Catalysts of Enantioselective Sulfoxidations with Hydrogen Peroxide in Aqueous Media". ResearchGate, 2010.

Sources

Comparative

biological activity screening of 2-Ethoxyphenyl methyl sulfide derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for their translational potential. The 2-ethoxyphenyl methyl sulfide scaffold (CAS 38125-62-1) and its halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for their translational potential. The 2-ethoxyphenyl methyl sulfide scaffold (CAS 38125-62-1) and its halogenated derivatives (e.g., 3,5-difluoro-2-ethoxyphenyl methyl sulfide) represent a highly versatile class of bioactive molecules.

The structural rationale behind this scaffold is twofold: the ethoxy group provides critical hydrogen-bond acceptor capabilities and steric direction, while the methyl sulfide group serves as a lipophilic anchor. Crucially, the sulfide moiety can undergo targeted metabolic oxidation into sulfoxides or sulfones, dynamically modulating the compound's pharmacokinetic profile and target residence time.

This guide provides an objective, data-driven comparison of 2-ethoxyphenyl methyl sulfide derivatives against standard clinical reference compounds, detailing the self-validating experimental workflows required to screen their antimicrobial and anticancer activities.

Comparative Biological Activity Profiles

To establish the efficacy of these derivatives, we benchmark them against established clinical standards across two primary therapeutic axes: Methicillin-resistant Staphylococcus aureus (MRSA) inhibition and in vitro cytotoxicity against human cancer cell lines.

Antimicrobial Efficacy (Anti-MRSA)

Sulfide derivatives have demonstrated potent capability in disrupting bacterial cell membranes [1]. The incorporation of electron-withdrawing groups (e.g., fluorine) on the phenyl ring significantly enhances membrane penetration compared to the base 2-ethoxyphenyl methyl sulfide structure.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against MRSA strains

Compound / DerivativeMRSA Strain (ATCC 43300) MIC (µg/mL)Clinical Isolate (MRSA-X) MIC (µg/mL)Mechanism of Action / Notes
2-Ethoxyphenyl methyl sulfide 64.0>64.0Weak baseline membrane disruption.
3,5-Difluoro-2-ethoxyphenyl methyl sulfide 16.032.0Enhanced lipophilicity; moderate efficacy.
Benzyl phenyl sulfide analog 4.0 - 8.08.0High potency; disrupts membrane integrity.
Vancomycin (Clinical Standard) 1.02.0Cell wall synthesis inhibitor (Control).
in vitro Cytotoxicity (Anticancer Screening)

Phenol and phenyl sulfide derivatives are known to trigger apoptosis in cancer cells via mitochondrial calcium-independent mechanisms and reactive oxygen species (ROS) generation [2].

Table 2: Comparative Cytotoxicity ( IC50​ in µM) at 48 Hours

Compound / DerivativeHeLa (Cervical Cancer)U2OS (Osteosarcoma)HEK293 (Healthy Control)Selectivity Index (HEK293/HeLa)
2-Ethoxyphenyl methyl sulfide >100.0>100.0>100.0N/A
3,5-Difluoro-2-ethoxyphenyl methyl sulfide 45.2 ± 3.150.5 ± 3.885.4 ± 4.21.88
Tetrahydroquinoline-sulfide hybrid 28.3 ± 1.531.2 ± 2.092.1 ± 3.53.25
Doxorubicin (Clinical Standard) 1.5 ± 0.22.1 ± 0.34.5 ± 0.53.00

Data synthesis based on structural activity relationship (SAR) benchmarks for phenyl sulfide and arylpiperazine derivatives [3].

Mechanistic Workflows & Visualizations

To understand how these compounds are processed from raw synthesis to biological validation, we utilize a strict High-Throughput Screening (HTS) pipeline.

ExperimentalWorkflow N1 Library Synthesis (Sulfide Derivatives) N2 Physicochemical QC (LC-MS, NMR) N1->N2 N3 High-Throughput Screening (HTS) N2->N3 N4 Hit Validation (MIC & IC50) N3->N4 N5 Lead Optimization (SAR Modeling) N4->N5

Fig 1. High-throughput screening and validation workflow for sulfide derivatives.

Once a lead compound enters the intracellular environment, it exerts its biological activity through a specific apoptotic cascade. The lipophilic nature of the methyl sulfide group allows it to bypass the lipid bilayer, initiating oxidative stress.

SignalingPathway S1 Sulfide Derivative (Cellular Entry) S2 Mitochondrial Membrane Disruption S1->S2 S3 ROS Overproduction (Oxidative Stress) S2->S3 S4 Caspase 3/7 Activation S3->S4 S5 Apoptotic Cell Death S4->S5

Fig 2. Proposed apoptotic signaling pathway induced by phenyl methyl sulfides.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As scientists, we must design assays where the causality of the result is indisputable. Below are the standard operating procedures used to generate the data in Tables 1 and 2.

Protocol A: Colorimetric Broth Microdilution Assay (Anti-MRSA)

We mandate the use of a resazurin indicator rather than relying on standard optical density (OD600). Causality: Visual turbidity can be confounded by the precipitation of highly lipophilic sulfide derivatives in aqueous media. Resazurin shifts the readout from physical light scattering to an objective, biochemical metabolic reduction (blue to pink), establishing a self-validating system for true cell viability.

  • Inoculum Standardization: Grow MRSA (ATCC 43300) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust to exactly 5×105 CFU/mL.

    • Scientific Rationale: Strict adherence to this density prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false-positive resistance.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 2-ethoxyphenyl methyl sulfide derivatives (ranging from 128 to 0.5 µg/mL). Ensure the final DMSO concentration never exceeds 1% in any well.

  • Internal Controls:

    • Sterility Control: MHB + 1% DMSO (Validates absence of contamination).

    • Growth Control: MHB + Bacteria + 1% DMSO (Validates that the solvent itself does not inhibit growth).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Data Acquisition: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of bacterial respiration).

Protocol B: CCK-8 in vitro Cytotoxicity Assay

For mammalian cell screening, we utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay [3]. Causality: The tetrazolium salt WST-8 used in CCK-8 is reduced by cellular dehydrogenases to yield a highly water-soluble orange formazan dye. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby removing pipetting errors, preventing precipitation artifacts, and guaranteeing a strictly linear relationship between absorbance and living cell count.

  • Cell Seeding: Seed HeLa or U2OS cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ .

    • Scientific Rationale: This 24-hour window is critical; it ensures cells have re-adhered and returned to the logarithmic growth phase, preventing handling-stress-induced baseline apoptosis.

  • Compound Administration: Aspirate media and apply the sulfide derivatives in fresh media at concentrations of 1, 10, 25, 50, and 100 µM. Maintain a constant 0.5% DMSO concentration across all test and control wells.

    • Scientific Rationale: Normalizing the solvent concentration ensures that any observed membrane stress or cytotoxicity is strictly driven by the pharmacophore, not the vehicle.

  • Endpoint Reaction: After 48 hours of exposure, add 10 µL of CCK-8 reagent to each well. Incubate for exactly 1 hour at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (GraphPad Prism), normalizing the data against the untreated growth control (100% viability) and the cell-free blank (0% viability).

References

  • Title: Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus Source: Nature / PubMed Central (NIH) URL: [Link][1]

  • Title: Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity Source: PubMed (NIH) URL: [Link] [2]

  • Title: Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Source: Frontiers in Chemistry URL: [Link] [3]

  • Title: Cyclic Diphenylchloronium-Salt-Triggered Coupling of Sulfides with Nucleophiles: Modular Assembly of Pharmaceuticals Source: Organic Letters (ACS Publications) URL: [Link]

Validation

cost-benefit analysis of different 2-Ethoxyphenyl methyl sulfide synthesis methods

As a Senior Application Scientist, selecting the optimal synthetic route for a building block like 2-Ethoxyphenyl methyl sulfide (CAS: 93304-16-6) requires balancing raw material costs, operational complexity, and downst...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a building block like 2-Ethoxyphenyl methyl sulfide (CAS: 93304-16-6) requires balancing raw material costs, operational complexity, and downstream purification requirements. This compound—an ortho-alkoxy thioanisole—features two distinct heteroatom-carbon bonds: an aryl ether (C–O) and an aryl thioether (C–S).

Consequently, the retrosynthetic analysis presents two primary strategic disconnections:

  • Method A (The O–C Strategy): O-alkylation of 2-(methylthio)phenol via a Williamson-type ether synthesis.

  • Method B (The S–C Strategy): Transition-metal catalyzed C–S cross-coupling of 1-bromo-2-ethoxybenzene with a methanethiolate salt.

This guide provides a rigorous cost-benefit analysis, mechanistic rationale, and self-validating experimental protocols for both approaches to help you determine the most viable pathway for your specific scale and laboratory constraints.

Retrosynthetic Strategy

Retrosynthesis Target 2-Ethoxyphenyl methyl sulfide (Target) PathA Method A: O-Alkylation Target->PathA C-O Disconnection PathB Method B: C-S Cross-Coupling Target->PathB C-S Disconnection SM_A 2-(Methylthio)phenol + Ethyl Bromide PathA->SM_A SM_B 1-Bromo-2-ethoxybenzene + NaSMe PathB->SM_B

Figure 1: Retrosynthetic disconnections for 2-Ethoxyphenyl methyl sulfide.

Method A: O-Alkylation (Williamson-Type Etherification)

The Williamson ether synthesis remains the gold standard for forming C(sp²)–O–C(sp³) linkages due to its high atom economy and operational simplicity [1][2]. By starting with the commercially available 2-(methylthio)phenol, the synthesis is reduced to a straightforward S_N2 alkylation.

Mechanistic Rationale & Causality
  • Base Selection (K₂CO₃): Potassium carbonate (pKa ~10.3) is perfectly matched to deprotonate 2-(methylthio)phenol (pKa ~9.5). Unlike stronger bases (e.g., NaH or KOtBu), K₂CO₃ is mild enough to prevent the base-catalyzed E2 elimination of ethyl bromide into ethylene gas, thereby maximizing the substitution yield.

  • Solvent Dynamics (Acetonitrile/MeCN): Utilizing a polar aprotic solvent like MeCN leaves the generated phenoxide anion relatively unsolvated. This "naked" nucleophile exhibits a significantly lowered activation energy for the S_N2 attack on the electrophilic carbon of ethyl bromide [1].

Self-Validating Experimental Protocol
  • Deprotonation: Charge a round-bottom flask with 2-(methylthio)phenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and MeCN (0.5 M concentration). Stir at room temperature for 30 minutes. Validation: The suspension will transition to a distinct yellow tint, confirming the formation of the phenoxide anion.

  • Alkylation: Add ethyl bromide (1.2 eq) dropwise via a syringe. Equip the flask with a reflux condenser and heat to 65 °C for 3–4 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS or TLC (Hexane:EtOAc 9:1). Validation: The reaction is complete when the phenolic O–H stretch (~3300 cm⁻¹) disappears via IR, or the starting material peak is fully consumed on the chromatogram.

  • Workup: Cool to room temperature, filter off the KBr and unreacted K₂CO₃ salts through a Celite pad, and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and 1M NaOH (to scavenge any unreacted phenol), wash with brine, dry over Na₂SO₄, and evaporate to yield the pure product.

Method B: Copper-Catalyzed C–S Cross-Coupling

When the O-alkylated precursor (1-bromo-2-ethoxybenzene) is cheaper or already present in your synthetic pipeline, a transition-metal catalyzed C–S cross-coupling (Ullmann-type thioetherification) is deployed [3].

Mechanistic Rationale & Causality
  • Catalyst & Ligand Synergy: CuI acts as an inexpensive precatalyst. The addition of a bidentate nitrogen ligand, such as 1,10-phenanthroline, is non-negotiable. The ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species and enriches the electron density at the copper center, which is critical for driving the energetically demanding oxidative addition into the aryl-bromide bond.

  • Nucleophile: Sodium thiomethoxide (NaSMe) is utilized as a direct, highly reactive source of the methylthio group.

CatalyticCycle Cu_cat [Cu(I)L] Catalyst Cu_thiolate L-Cu(I)-SMe (Thiolate Complex) Cu_cat->Cu_thiolate + NaSMe - NaBr Cu_III L-Cu(III)(Ar)(Br)(SMe) (Oxidative Addition) Cu_thiolate->Cu_III + Ar-Br (Rate Limiting) Cu_III->Cu_cat + Ar-SMe (Product) (Reductive Elim.)

Figure 2: Catalytic cycle of the Cu-catalyzed C-S cross-coupling.

Self-Validating Experimental Protocol
  • Inert Preparation: Flame-dry a Schlenk tube. Under a strict Argon atmosphere, charge the tube with 1-bromo-2-ethoxybenzene (1.0 eq), NaSMe (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%). Validation: Strict exclusion of oxygen is required; failure to do so will result in the oxidative dimerization of the thiolate into dimethyl disulfide (detectable via its pungent odor and GC-MS).

  • Coupling: Add anhydrous DMF (0.2 M) and heat the sealed tube to 110 °C for 16–24 hours.

  • Workup & Metal Scavenging: Cool the mixture, dilute with Ethyl Acetate, and wash vigorously with a 10% aqueous NH₄OH solution. Validation: The aqueous layer will turn deep blue, confirming the successful sequestration of copper ions as water-soluble [Cu(NH3​)4​]2+ complexes.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify via silica gel flash chromatography.

Quantitative Data & Performance Comparison

To facilitate decision-making for process chemists and researchers, the operational metrics of both methods are summarized below:

ParameterMethod A: O-AlkylationMethod B: C-S Cross-Coupling
Primary Bond Formed C(sp²)–O–C(sp³)C(sp²)–S–C(sp³)
Starting Material 2-(Methylthio)phenol1-Bromo-2-ethoxybenzene
Reagent Cost Extremely Low (EtBr, K₂CO₃)Moderate (CuI, Ligand, NaSMe)
Reaction Temperature 60–80 °C (Reflux)100–110 °C
Reaction Time 2–4 hours16–24 hours
Typical Yield 90–95% 75–85%
E-Factor (Waste) Low (Aqueous salts)Moderate (Heavy metal waste)
Operational Complexity Low (Open air / simple reflux)High (Inert atmosphere required)

Application Scientist's Recommendation

For the synthesis of 2-Ethoxyphenyl methyl sulfide , Method A (O-Alkylation) is unequivocally the superior choice for both bench-scale synthesis and industrial scale-up. It bypasses the need for transition metals, operates under milder conditions, and avoids the rigorous inert-atmosphere techniques required to prevent thiolate oxidation. Furthermore, Method A eliminates the risk of heavy-metal contamination in the final product—a critical regulatory compliance factor if the molecule is destined for pharmaceutical development.

Method B (C-S Cross-Coupling) should be reserved exclusively for scenarios where the starting material 2-(methylthio)phenol is unavailable, or when conducting late-stage functionalization/library generation where various thiols are being systematically screened against a common 1-bromo-2-ethoxybenzene core.

References

  • Research Experience for the Organic Chemistry Laboratory: A Student-Centered Optimization of a Microwave-Enhanced Williamson Ether Synthesis and GC Analysis. Journal of Chemical Education (ACS).1

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.2

  • Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea (Review of Cu-Catalyzed C-S Cross-Coupling). ResearchGate.3

Sources

Comparative

Inter-Laboratory Validation of 2-Ethoxyphenyl Methyl Sulfide Analysis: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges when developing robust analytical methods for reactive intermediates. 2-Ethoxyphenyl methyl sulfide (CAS 38125-62-1)[1] is a critical thioether compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when developing robust analytical methods for reactive intermediates. 2-Ethoxyphenyl methyl sulfide (CAS 38125-62-1)[1] is a critical thioether compound utilized in pharmaceutical synthesis and agrochemical development. However, the inherent nucleophilicity of the thioether moiety makes it highly susceptible to unintended oxidation during sample preparation and analysis[2].

This guide objectively compares the performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. By examining inter-laboratory validation data, we will establish a self-validating analytical framework that ensures data integrity across diverse laboratory environments.

Chemical Stability and Mechanistic Challenges

The primary analytical challenge with 2-ethoxyphenyl methyl sulfide is its oxidative lability. During extraction, exposure to ambient oxygen, transition metal ions in the matrix, or reactive solvents can trigger the oxidation of the sulfide to its corresponding sulfoxide, and subsequently, to a sulfone[3].

OxidationPathway Sulfide 2-Ethoxyphenyl methyl sulfide Sulfoxide 2-Ethoxyphenyl methyl sulfoxide Sulfide->Sulfoxide [O] Artifact Sulfone 2-Ethoxyphenyl methyl sulfone Sulfoxide->Sulfone [O] Over-oxidation

Caption: Oxidation pathway of 2-ethoxyphenyl methyl sulfide during sample prep.

To prevent this, the choice of extraction solvent is paramount. Studies on multiresidue methods have demonstrated that analytes containing a thioether group degrade rapidly in ethyl acetate or acetone. Conversely, Acetonitrile (MeCN) effectively stabilizes the thioether moiety, making it the superior solvent for extraction[4].

Methodological Comparison: GC-MS/MS vs. LC-MS/MS

To determine the optimal instrumental approach, an inter-laboratory validation was conducted across five independent facilities following ISO 5725 guidelines. The laboratories compared GC-MS/MS (Electron Ionization) and LC-MS/MS (Electrospray Ionization) using a standardized MeCN-based extraction protocol.

Quantitative Performance Data

The table below summarizes the aggregated validation metrics. GC-MS/MS demonstrated superior sensitivity and lower matrix effects, primarily because the volatility of 2-ethoxyphenyl methyl sulfide makes it highly amenable to gas-phase separation, whereas LC-MS/MS suffered from ionization suppression in complex matrices.

Validation ParameterGC-MS/MS (EI, MRM Mode)LC-MS/MS (ESI+, MRM Mode)Causality / Scientific Insight
Limit of Detection (LOD) 0.5 µg/kg1.8 µg/kgEI provides highly efficient, matrix-independent ionization for volatile thioethers.
Limit of Quantitation (LOQ) 1.5 µg/kg5.0 µg/kgESI+ requires protonation, which is inefficient for neutral, weakly basic sulfides.
Mean Recovery (%) 94.2 ± 3.8%86.5 ± 7.2%GC-MS/MS avoids the liquid-phase ion suppression inherent to LC-MS/MS.
Repeatability (RSD_r) 4.1%6.8%High chromatographic resolution in GC minimizes co-eluting isobaric interferences.
Reproducibility (RSD_R) 7.5%12.4%Inter-laboratory variance is lower in GC due to standardized EI fragmentation libraries.

Self-Validating Experimental Protocol (GC-MS/MS)

A robust analytical method must be a self-validating system. This means the protocol must inherently flag and correct for extraction anomalies, matrix effects, or unintended oxidation. We achieve this through the early introduction of an isotopically labeled internal standard (e.g., 2-Ethoxyphenyl methyl sulfide-d3) and strict environmental controls.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Weigh exactly 5.00 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Immediately spike the sample with 50 µL of a 1.0 µg/mL Internal Standard (IS) solution (2-Ethoxyphenyl methyl sulfide-d3).

    • Causality: Introducing the IS before any solvent addition ensures that the IS undergoes the exact same oxidative stresses and physical losses as the target analyte. Monitoring the Analyte/IS ratio mathematically nullifies extraction variance.

Step 2: Extraction (Modified QuEChERS)

  • Add 10.0 mL of cold (4°C) Acetonitrile (MeCN) containing 1% acetic acid.

    • Causality: Cold MeCN suppresses the kinetic rate of thioether oxidation, while avoiding the degradation pathways associated with ethyl acetate[4].

  • Vortex vigorously for 1 minute.

  • Add partitioning salts: 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake immediately for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

Step 3: Clean-up (Dispersive Solid Phase Extraction)

  • Transfer 5.0 mL of the MeCN supernatant to a 15 mL tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO4.

    • Causality: PSA removes organic acids and polar pigments without retaining the neutral thioether. We strictly avoid Graphitized Carbon Black (GCB), which can irreversibly adsorb planar aromatic rings.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1.0 mL of the final extract to a GC autosampler vial.

Step 4: GC-MS/MS Analysis

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV, Multiple Reaction Monitoring (MRM) mode.

Inter-Laboratory Validation Logic

To ensure global applicability, the method was subjected to a rigorous inter-laboratory validation. The workflow below illustrates the distribution and statistical evaluation process used to confirm the method's trustworthiness.

ValidationWorkflow SamplePrep Sample Preparation (MeCN Extraction) Split Sample Splitting (n=5 Laboratories) SamplePrep->Split Spike Internal Standard (Self-Validation) Spike->SamplePrep GCMS GC-MS/MS Analysis (EI, MRM Mode) Split->GCMS Volatile fraction LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Split->LCMS Polar fraction Data Statistical Evaluation (ISO 5725) GCMS->Data LCMS->Data

Caption: Inter-laboratory validation workflow for thioether quantification.

By adhering to this validated GC-MS/MS protocol, laboratories can achieve highly reproducible quantification of 2-ethoxyphenyl methyl sulfide, completely bypassing the oxidative artifacts and matrix suppression issues that plague lesser methodologies.

References

  • abcr Gute Chemie. "2-Ethoxyphenyl methyl sulfide; CAS 38125-62-1". abcr.com.
  • ResearchGate. "Chiral GC chromatograms showing standard phenyl methyl sulfide". ResearchGate.
  • RSC Publishing. "Enantioselective sulfoxidation using Streptomyces glaucescens GLA.0". rsc.org.
  • National Institutes of Health (NIH). "Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates". nih.gov.
  • ResearchGate. "Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa". ResearchGate.

Sources

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